Linarin 4'''-acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H34O15 |
|---|---|
Molecular Weight |
634.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C30H34O15/c1-12-28(42-13(2)31)25(36)27(38)29(41-12)40-11-21-23(34)24(35)26(37)30(45-21)43-16-8-17(32)22-18(33)10-19(44-20(22)9-16)14-4-6-15(39-3)7-5-14/h4-10,12,21,23-30,32,34-38H,11H2,1-3H3/t12-,21+,23+,24-,25-,26+,27+,28-,29+,30+/m0/s1 |
InChI Key |
QZOBONFUOPKXNI-SPTABNQFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Linarin 4'''-acetate: Natural Sources and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation of Linarin 4'''-acetate, a flavonoid of interest for its potential pharmacological activities. This document details the known botanical origin of the compound and presents a detailed, plausible experimental protocol for its extraction and purification.
Natural Sources of this compound
This compound is a naturally occurring acetylated flavonoid glycoside. Based on current scientific literature, the primary known botanical source of this compound is Elsholtzia ciliata.[1][2] This herbaceous plant, belonging to the Lamiaceae family, is known to produce a diverse array of flavonoids and other phenolic compounds.[3][4][5][6][7][8]
Table 1: Natural Source and Localization of this compound
| Plant Species | Plant Part | Compound | Reference |
| Elsholtzia ciliata (Thunb.) Hyl. | Aerial Parts | This compound | [1][2] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C30H34O15 |
| Molecular Weight | 634.58 g/mol |
| Appearance | Yellow powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
| CAS Number | 79541-06-3 |
(Data sourced from commercial suppliers and chemical databases).[9][10]
Proposed Experimental Protocol for Isolation and Purification
The following is a detailed, hypothetical protocol for the isolation and purification of this compound from the aerial parts of Elsholtzia ciliata. This protocol is based on established methodologies for the separation of flavonoids and takes into account the complex phytochemical profile of the plant.
3.1. Plant Material and Extraction
-
Collection and Preparation: Collect the aerial parts of Elsholtzia ciliata during its flowering season. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried plant material into a coarse powder.
-
Extraction: Macerate the powdered plant material (e.g., 1 kg) with 70% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional agitation. Filter the extract through cheesecloth and then with Whatman No. 1 filter paper. Repeat the extraction process two more times with fresh solvent. Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
3.2. Liquid-Liquid Partitioning
-
Solvent Fractionation: Suspend the crude ethanol extract in distilled water (e.g., 1 L) and perform successive liquid-liquid partitioning with solvents of increasing polarity.
-
Partition three times with n-hexane (3 x 1 L) to remove nonpolar compounds like fats and chlorophylls. Discard the n-hexane fraction.
-
Subsequently, partition the aqueous layer three times with ethyl acetate (3 x 1 L).
-
Collect the ethyl acetate fraction, as acetylated flavonoids are likely to be enriched in this fraction due to their increased lipophilicity compared to their non-acetylated counterparts.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness in a rotary evaporator.
-
3.3. Chromatographic Purification
A multi-step chromatographic approach is recommended for the isolation of this compound from the complex ethyl acetate fraction.
-
Silica Gel Column Chromatography (Initial Separation):
-
Pack a silica gel (60-120 mesh) column with a suitable nonpolar solvent system, such as chloroform or a mixture of chloroform and methanol.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for instance, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., from 1% to 50%).
-
Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
For TLC analysis, use pre-coated silica gel plates and a mobile phase such as chloroform:methanol (9:1 v/v). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Pool the fractions that show a similar TLC profile and contain the target compound.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion and Polarity-based Separation):
-
Further purify the pooled fractions containing this compound on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective in separating flavonoids from other phenolic compounds and pigments.
-
Collect fractions and monitor by TLC as described above.
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
The final purification of this compound can be achieved using preparative HPLC with a C18 reverse-phase column.
-
A suitable mobile phase would be a gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).
-
The elution gradient can be optimized based on analytical HPLC runs of the enriched fraction.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm or 330 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected peak fraction to obtain the pure compound.
-
3.4. Structure Elucidation
Confirm the identity and purity of the isolated this compound using spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the chemical structure, including the position of the acetate group.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Visualizations
Diagram 1: General Workflow for the Isolation of this compound
Caption: Workflow for the isolation of this compound.
Diagram 2: Logical Relationship of this compound
Caption: Relationship between source, Linarin, and its acetate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Flavonoids | 79541-06-3 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical constituents from Elsholtzia ciliata (Thunb.) Hyl. and their nitric oxide production inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Elsholtzia ciliata (Thunb.) Hyland: A Review of Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elsholtzia ciliata (Thunb.) Hyl. Extracts from Different Plant Parts: Phenolic Composition, Antioxidant, and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | CAS:79541-06-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. This compound | C30H34O15 | CID 21630042 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biosynthesis of Linarin 4'''-acetate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linarin 4'''-acetate is a naturally occurring acylated flavonoid glycoside, a derivative of linarin (acacetin-7-O-rutinoside). While the complete biosynthetic pathway of this compound has not been fully elucidated in a single plant species, this guide synthesizes current knowledge on flavonoid biosynthesis to propose a comprehensive putative pathway. This document details the enzymatic steps from primary metabolites to the final acylated product, provides quantitative data from related pathways, outlines relevant experimental protocols for pathway elucidation, and presents visual diagrams of the biosynthetic and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating the biosynthesis of acylated flavonoids and professionals interested in the production and therapeutic potential of these compounds.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them of significant interest for drug development and nutritional science. Linarin, a flavone glycoside found in various plants such as those from the Mentha (mint) genus, has demonstrated several pharmacological effects.[1][2] Its derivative, this compound, represents a further structural modification through acylation, a process known to alter the bioavailability and bioactivity of flavonoids.[3] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for exploring its therapeutic applications.
This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon established knowledge of flavonoid metabolism in plants.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with primary metabolites and involves the coordinated action of several enzyme classes. The proposed pathway can be divided into four main stages:
-
Phenylpropanoid Pathway and Polyketide Synthesis: Formation of the flavonoid backbone precursor.
-
Formation of the Acacetin Backbone: Synthesis of the aglycone core.
-
Glycosylation of Acacetin to form Linarin: Attachment of the rutinose sugar moiety.
-
Acylation of Linarin: The final acetylation step to produce this compound.
Stage 1 & 2: Formation of the Acacetin Backbone
The biosynthesis of the C15 flavonoid skeleton begins with the convergence of the phenylpropanoid and polyketide pathways. Phenylalanine, an aromatic amino acid, is converted to p-coumaroyl-CoA. This molecule then serves as a starter unit for the condensation with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) , to form naringenin chalcone.
Naringenin chalcone is then isomerized to naringenin by chalcone isomerase (CHI) . Subsequently, naringenin is converted to apigenin by flavone synthase (FNS) . The final step in acacetin biosynthesis is the methylation of the 4'-hydroxyl group of apigenin, a reaction catalyzed by apigenin 4'-O-methyltransferase (4'OMT) , which utilizes S-adenosyl methionine (SAM) as the methyl group donor.[4][5]
Stage 3: Glycosylation of Acacetin to form Linarin
Linarin is the 7-O-rutinoside of acacetin. The rutinose moiety is a disaccharide composed of rhamnose and glucose. The glycosylation of acacetin is proposed to occur in a stepwise manner. First, a UDP-glucosyltransferase (UGT) transfers a glucose molecule from UDP-glucose to the 7-hydroxyl group of acacetin, forming acacetin-7-O-glucoside. Subsequently, a UDP-rhamnosyltransferase attaches a rhamnose unit from UDP-rhamnose to the 6-position of the newly added glucose, forming the 1->6 linkage characteristic of rutinose.[6]
Stage 4: Acylation of Linarin to this compound
The final step in the biosynthesis is the acetylation of the 4'''-hydroxyl group of the rhamnose moiety of linarin. This reaction is catalyzed by a putative acyl-CoA-dependent acyltransferase . These enzymes belong to the large BAHD (BEAT, AHCT, HCBT, and DAT) superfamily.[7][8] The specific enzyme responsible for this reaction in Mentha or other linarin-producing plants has not yet been identified. The acyl donor for this reaction is likely acetyl-CoA.
Quantitative Data
Specific quantitative data for the enzymes in the this compound pathway are not currently available in the literature. However, kinetic parameters for analogous enzymes in flavonoid biosynthesis have been reported and can serve as a reference for future studies.
| Enzyme Class | Substrate | Km (µM) | kcat (s⁻¹) | Plant Source | Reference |
| Flavonoid Glycosyltransferase | Quercetin | 10 - 150 | 0.1 - 1.0 | Vitis vinifera | [9] |
| Flavonol Synthase | Dihydroquercetin | 20 - 50 | 0.5 - 2.0 | Various | [10] |
| BAHD Acyltransferase (DAT) | Deacetylvindoline | 30 | 0.0038 | Catharanthus roseus | [11] |
| BAHD Acyltransferase (DAT) | Acetyl-CoA | 9.5 | 0.0019 | Catharanthus roseus | [11] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Protocol 1: Identification and Characterization of a Putative Linarin 4'''-O-Acetyltransferase
Objective: To identify and characterize the enzyme responsible for the final acetylation step.
Methodology:
-
Candidate Gene Identification:
-
Perform a transcriptome analysis of a this compound-producing plant (e.g., Mentha arvensis) to identify genes that are co-expressed with known flavonoid biosynthesis genes.
-
Search for sequences homologous to known BAHD acyltransferases within the transcriptomic data.
-
-
Heterologous Expression:
-
Clone the full-length cDNA of candidate acyltransferase genes into an expression vector (e.g., pET series for E. coli or pYES2 for yeast).
-
Transform the expression construct into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Induce protein expression with IPTG (for E. coli) or galactose (for yeast).
-
-
Enzyme Assay:
-
Prepare a crude protein extract from the induced host cells.
-
Set up a reaction mixture containing:
-
Crude protein extract
-
Linarin (substrate)
-
Acetyl-CoA (acyl donor)
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Analyze the reaction products by HPLC or LC-MS to detect the formation of this compound.
-
-
Enzyme Kinetics:
-
Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Perform kinetic assays by varying the concentration of one substrate (linarin or acetyl-CoA) while keeping the other saturated.
-
Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
Protocol 2: In Vitro Reconstitution of the Linarin Biosynthesis Pathway
Objective: To confirm the proposed pathway for linarin formation from acacetin.
Methodology:
-
Enzyme Production:
-
Heterologously express and purify the candidate UDP-glucosyltransferase and UDP-rhamnosyltransferase as described in Protocol 1.
-
-
Stepwise Reaction:
-
Step 1 (Glucosylation): Incubate purified UDP-glucosyltransferase with acacetin and UDP-glucose. Monitor the formation of acacetin-7-O-glucoside by HPLC.
-
Step 2 (Rhamnosylation): To the reaction mixture from Step 1, add purified UDP-rhamnosyltransferase and UDP-rhamnose. Monitor the conversion of acacetin-7-O-glucoside to linarin.
-
-
One-Pot Reaction:
-
Combine both purified enzymes, acacetin, UDP-glucose, and UDP-rhamnose in a single reaction vessel.
-
Monitor the formation of linarin over time.
-
Regulation of the Biosynthetic Pathway
The biosynthesis of flavonoids is tightly regulated at the transcriptional level. The expression of flavonoid biosynthesis genes is often controlled by a complex of transcription factors, including MYB, bHLH, and WD40 proteins. Environmental factors such as light and stress, as well as plant hormones like jasmonates, can influence the expression of these regulatory and structural genes, thereby modulating the production of flavonoids. Further research is needed to identify the specific regulatory networks governing the biosynthesis of this compound in plants.
Conclusion and Future Perspectives
This technical guide outlines the putative biosynthetic pathway of this compound, providing a framework for future research in this area. While the initial steps of acacetin formation and its subsequent glycosylation to linarin are well-supported by analogous pathways, the final acetylation step remains to be experimentally confirmed. The identification and characterization of the specific BAHD acyltransferase responsible for this reaction is a key area for future investigation. The protocols and data presented herein offer a roadmap for researchers to elucidate this pathway, which will be instrumental for the potential metabolic engineering of microorganisms or plants for the sustainable production of this compound and other valuable acylated flavonoids.
References
- 1. Linarin, a selective acetylcholinesterase inhibitor from Mentha arvensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Wonderful Activities of the Genus Mentha: Not Only Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Manipulation of Biosynthetic Pathways in Mint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review of the Key Characteristics of the Genus Mentha, Natural Compounds and Biotechnological Approaches for the Production of Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Screening of Metagenome and Genome Libraries for Detection of Novel Flavonoid-Modifying Enzymes. - OceanRep [oceanrep.geomar.de]
- 7. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]
- 8. Identification of a BAHD Acyltransferase Gene Involved in Plant Growth and Secondary Metabolism in Tea Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic and Therapeutic Insights into Flavonoid-Based Inhibition of Acetylcholinesterase: Implications for Neurodegenerative Diseases [mdpi.com]
- 10. uniprot.org [uniprot.org]
- 11. art.torvergata.it [art.torvergata.it]
An In-depth Technical Guide to the Physical and Chemical Properties of Linarin 4'''-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linarin 4'''-acetate, a flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its analysis, and insights into its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a yellow powder.[1] Its core structure consists of the flavone acacetin, glycosidically linked to a rutinoside (a disaccharide of rhamnose and glucose), with an acetate group attached to the rhamnose moiety.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H34O15 | [1][2] |
| Molecular Weight | 634.58 g/mol | [3] |
| Appearance | Yellow powder | [1] |
| Boiling Point | 872.3 ± 65.0 °C (Predicted) | [3] |
| Density | 1.57 ± 0.1 g/cm3 (Predicted) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
Experimental Protocols
Synthesis of this compound from Linarin
While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly available, a general approach can be inferred from the synthesis of other acetylated flavonoids. The process typically involves the reaction of the parent flavonoid, in this case, Linarin, with an acetylating agent.
General Procedure:
-
Dissolution: Dissolve Linarin in a suitable aprotic solvent such as pyridine or a mixture of dichloromethane and pyridine.
-
Acetylation: Add an acetylating agent, such as acetic anhydride, to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or a dilute acid. The product is then extracted into an organic solvent like ethyl acetate.
-
Purification: The crude product is purified using chromatographic techniques, such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
Reverse-phase HPLC is a standard technique for the purification and analysis of flavonoids and their derivatives.
General Protocol:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
-
Detection: A UV detector is used to monitor the elution of the compounds. Flavonoids typically show strong absorbance in the UV region.
-
Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
Anticancer Activity Assessment in Prostate Cancer Cells
The following protocols are based on a study investigating the effects of Linarin acetate on human prostate cancer cell lines (LNCaP and DU145).[4][5]
1. Cell Culture and Treatment:
-
Human prostate cancer cell lines (LNCaP and DU145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in culture plates and allowed to attach overnight.
-
This compound, dissolved in a suitable solvent like DMSO, is added to the culture media at various concentrations (e.g., 25-100 µM).
-
Control cells are treated with the vehicle (DMSO) alone.
-
Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).
2. Cell Growth and Viability Assays:
-
Cell Counting: After treatment, cells are harvested and counted using a hemocytometer or an automated cell counter to determine the effect on cell proliferation.
-
MTT or WST Assays: These colorimetric assays measure the metabolic activity of viable cells, providing an indication of cell viability and cytotoxicity.
3. Cell Cycle Analysis:
-
Cells are harvested, washed, and fixed in ethanol.
-
The fixed cells are then treated with RNase and stained with a fluorescent DNA-binding dye such as propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
4. Apoptosis Assay:
-
Annexin V/PI Staining: This flow cytometry-based assay is used to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Western Blotting for Apoptosis Markers: The expression levels of key apoptosis-related proteins are analyzed by Western blotting.
5. Western Blotting for Cell Cycle and Apoptosis Proteins:
-
Protein Extraction: Total protein is extracted from treated and control cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., CDK2, CDK4, CDK6, Cip1/p21, Cdc25C, Cdc2/p34, cyclin B1, and PARP).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are then visualized using a chemiluminescent substrate.
Biological Activity and Signaling Pathways
Anticancer Activity in Prostate Cancer
This compound has demonstrated anticancer effects in human prostate cancer cells.[4][5] The primary mechanisms of action appear to be the induction of cell cycle arrest and apoptosis.[4][5]
Cell Cycle Arrest:
Treatment of prostate cancer cells with this compound has been shown to cause a moderate G1 phase arrest.[4] This arrest is associated with a decrease in the protein levels of key cell cycle regulators, including cyclin-dependent kinases (CDK) 2, 4, and 6, and an increase in the CDK inhibitor Cip1/p21.[4] A G2/M arrest has also been observed, linked to a decrease in Cdc25C, Cdc2/p34, and cyclin B1.[4]
Apoptosis Induction:
This compound has been observed to induce apoptosis in prostate cancer cells.[4][5] A key indicator of this is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair that is cleaved by caspases during apoptosis.[4]
Other Potential Biological Activities
While research on this compound is still emerging, studies on the parent compound, Linarin, suggest other potential therapeutic avenues that may be shared by its acetylated form. These include anti-inflammatory and neuroprotective properties. Further investigation is required to specifically attribute these activities to this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening the anticancer activity of a compound like this compound.
Conclusion
This compound is a promising flavonoid derivative with demonstrated anticancer activity in prostate cancer cell lines. This guide has summarized its known physical and chemical properties, provided general experimental protocols for its study, and detailed its effects on cell cycle regulation and apoptosis. While further research is needed to fully elucidate its therapeutic potential and to obtain more comprehensive experimental data, the information presented here provides a solid foundation for future investigations into this interesting natural product derivative.
References
- 1. This compound | CAS:79541-06-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C30H34O15 | CID 21630042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Price from Supplier Brand BioBioPha on Chemsrc.com [chemsrc.com]
- 4. Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with linarin and linarin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Linarin 4'''-acetate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Linarin 4'''-acetate, including its chemical properties and a summary of the current, albeit limited, understanding of its biological context. Due to a scarcity of research focused specifically on this compound, this document also extensively details the known biological activities, experimental protocols, and signaling pathways of its parent compound, linarin, to provide a foundational basis for future investigation.
Core Compound Identification
This compound is a flavonoid, a class of natural products known for their diverse biological activities. The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 79541-06-3 | [1][2][3] |
| Molecular Formula | C30H34O15 | [1][4][5] |
| Molecular Weight | 634.58 g/mol | [1][2][5] |
| Appearance | Yellow powder | [1][6][3] |
Research on this compound: Current Landscape
Direct research on the biological activities, experimental protocols, and signaling pathways specifically for this compound is not extensively available in the current body of scientific literature. Much of the existing research focuses on its precursor, linarin, and its aglycone, acacetin.
One notable study investigated the anticancer properties of a synthesized "linarin acetate" in human prostate cancer cells. However, the reported molecular weight of this compound was 886 g/mol , which suggests a different degree of acetylation than this compound and may indicate a peracetylated form. Therefore, the biological data from this study should be interpreted with caution in the context of this compound.
Insights from the Parent Compound: Linarin
Given the limited data on this compound, understanding the biological profile of its parent compound, linarin, is crucial for hypothesizing its potential activities and for designing future studies. Linarin has been the subject of numerous investigations, revealing a range of pharmacological effects.
Anticancer and Apoptotic Effects of Linarin and a Linarin Acetate Derivative
A study comparing linarin (LN), a synthesized linarin acetate (LA), and acacetin (AC) demonstrated their effects on human prostate cancer cell lines (LNCaP and DU145).
Experimental Protocol: Cell Growth Inhibition Assay
-
Cell Lines: LNCaP and DU145 human prostate cancer cells.
-
Culture Conditions: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: At 60% confluency, cells were treated with LN, LA, or AC at concentrations of 25, 50, and 100 µM, or with DMSO as a vehicle control.
-
Incubation: Treatments were carried out for 24, 48, and 72 hours.
-
Data Collection: Total cell numbers were counted at each time point to determine the effect on cell proliferation.
Quantitative Data: Cell Growth Inhibition
| Compound | Cell Line | Concentration (µM) | Time (h) | Growth Inhibition (%) |
| Linarin (LN) | LNCaP | 25-100 | 24-72 | Up to 58% |
| Linarin Acetate (LA) | LNCaP | 25-100 | 24-72 | Up to 55% |
| Linarin (LN) | DU145 | 25-100 | 24-72 | 5-33% |
| Linarin Acetate (LA) | DU145 | 25-100 | 24-72 | 8-18% |
Experimental Protocol: Apoptosis Quantification (Hoechst Staining)
-
Procedure: LNCaP and DU145 cells were treated as described above. Following treatment, cells were stained with Hoechst 33258 dye.
-
Analysis: Apoptotic cells were identified by condensed and fragmented nuclei under a fluorescence microscope. The percentage of apoptotic cells was determined by counting at least 200 cells in multiple fields for each treatment.
Quantitative Data: Induction of Apoptosis
| Compound | Cell Line | Treatment | Increase in Cell Death (Fold) |
| Linarin (LN) | LNCaP | 25-100 µM for 24-72h | Up to 5 |
| Linarin Acetate (LA) | LNCaP | 25-100 µM for 24-72h | Up to 3.5 |
| Linarin (LN) | DU145 | 25-100 µM for 24-72h | Up to 4 |
| Linarin Acetate (LA) | DU145 | 25-100 µM for 24-72h | Up to 3 |
Linarin's Role in Hepatic Steatosis via the cAMP/PKA/CREB Pathway
Recent research has shown that linarin can alleviate high-fat diet-induced metabolic-associated fatty liver disease (MAFLD). The proposed mechanism involves the inhibition of phosphodiesterase 4D (PDE4D), leading to the activation of the cAMP/PKA/CREB signaling pathway. This activation helps to improve lipid metabolism, mitochondrial function, and reduce oxidative stress in liver cells.
References
- 1. This compound | C30H34O15 | CID 21630042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Linarin | 480-36-4 | OL08109 | Biosynth [biosynth.com]
- 4. Therapeutic Promises of Bioactive Linarin, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Full text of "The Handbook Of Natural Flavonoids Vol.1" [archive.org]
A Technical Guide to the Biological Activity Screening of Linarin 4'''-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of Linarin 4'''-acetate, a naturally derived flavonoid glycoside. This document synthesizes available research data, details relevant experimental protocols, and visualizes key cellular signaling pathways. Given the limited direct research on this compound, data from its parent compound, Linarin, is included for comparative purposes and to suggest potential areas of investigation.
Overview of this compound and its Biological Potential
This compound is an acetylated derivative of Linarin, a flavonoid glycoside found in various plants of the Asteraceae, Lamiaceae, and Scrophulariaceae families.[1] Flavonoids are a well-established class of secondary metabolites with a wide range of pharmacological activities. While Linarin has been studied for its anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, research on this compound is less extensive.[2][3] The addition of an acetate group to the rhamnose moiety of Linarin can influence its bioavailability and biological activity, making it a compound of interest for further investigation.[4][5]
Anticancer Activity
The anticancer potential of this compound has been evaluated in comparison to its parent compound, Linarin, and its aglycone, Acacetin. The available data suggests that the glycosylation and acetylation of the flavone backbone can modulate its cytotoxic and pro-apoptotic effects.
Quantitative Data: Anticancer Effects
The following tables summarize the quantitative data from a study investigating the effects of this compound on human prostate cancer cell lines, LNCaP (androgen-responsive) and DU145 (androgen-refractory).[6]
Table 1: Inhibition of Cell Growth by this compound [6]
| Cell Line | Compound | Concentration (µM) | Treatment Time (h) | Growth Inhibition (%) |
| LNCaP | This compound | 25, 50, 100 | 24-72 | Up to 55% |
| DU145 | This compound | 25, 50, 100 | 24-72 | 8-18% |
Table 2: Induction of Apoptosis by this compound [4][5]
| Cell Line | Compound | Treatment Time (h) | Fold Increase in Cell Death |
| LNCaP | This compound | Not Specified | Up to 3.5-fold |
| DU145 | This compound | Not Specified | Up to 3-fold |
Note: The study indicated that Acacetin, the aglycone, showed stronger cell growth inhibition and apoptosis induction compared to Linarin and this compound.[4][5]
Experimental Protocols: Anticancer Activity Screening
This protocol is a standard method for assessing cell viability and proliferation.[7]
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, DU145) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).[6]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
This method allows for the visualization and quantification of apoptotic cells based on nuclear morphology.[9]
-
Cell Treatment: Treat cells with this compound as described for the cell growth assay.
-
Cell Harvesting: Collect both adherent and non-adherent cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in a staining solution containing Hoechst 33342 (a DNA-binding dye) and propidium iodide (to identify necrotic cells).
-
Microscopy: Visualize the stained cells using a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
-
Quantification: Count the number of apoptotic cells versus the total number of cells in several fields of view to determine the percentage of apoptosis.
Signaling Pathways in Anticancer Activity
While the direct signaling pathways modulated by this compound are not extensively studied, the induction of apoptosis often involves the activation of caspase cascades and the cleavage of Poly (ADP-ribose) polymerase (PARP).[4] The parent compound, Linarin, has been shown to induce apoptosis through the upregulation of p53, p21, Bax, and caspase-3.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acetate supplementation attenuates lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Linarin 4'''-acetate: A Technical Whitepaper on Potential Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linarin 4'''-acetate, a mono-acetylated derivative of the naturally occurring flavonoid glycoside linarin, presents an intriguing yet largely unexplored molecule in the landscape of therapeutic research. While direct studies on this compound are exceptionally limited, this whitepaper aims to provide a comprehensive technical guide by synthesizing available data on closely related compounds, including its parent molecule, linarin, and other acetylated forms. This document will delve into the potential therapeutic avenues, plausible signaling pathways, and relevant experimental methodologies to guide future research and development efforts. The primary focus will be on anticancer and photoprotective activities, drawing inferences from studies on "linarin acetate" and "linarin peracetate," with the critical clarification that these are likely different chemical entities from this compound.
Introduction to Linarin and its Acetylated Derivatives
Linarin is a flavonoid glycoside found in various plants, including those from the Asteraceae, Lamiaceae, and Scrophulariaceae families.[1] It has been investigated for a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[2][3] Acetylation of flavonoids is a common chemical modification that can alter their physicochemical properties, such as solubility and bioavailability, which in turn can influence their biological activity.[4]
This compound (C₃₀H₃₄O₁₅, Molar Mass: 634.6 g/mol ) is a specific mono-acetylated derivative of linarin. However, a significant portion of the available literature on "linarin acetate" refers to a compound with a much higher molecular weight (886 g/mol ), suggesting it is a peracetylated or multi-acetylated derivative, not the 4'''-mono-acetate. This distinction is crucial for interpreting the existing data and for guiding future research on the specific 4'''-acetate isomer.
Potential Therapeutic Effects
Anticancer Activity (Inferred from a Multi-Acetylated Linarin Acetate)
A key study by Singh et al. (2005) investigated the anticancer efficacy of a chemically synthesized "linarin acetate" (LA) against human prostate cancer cell lines, LNCaP and DU145. It is critical to reiterate that the reported molecular weight of this LA (886 g/mol ) indicates it is not this compound. Nevertheless, the findings provide valuable insights into how acetylation may modulate the anticancer properties of linarin.
The study compared the effects of linarin (LN), this linarin acetate (LA), and acacetin (AC). LA demonstrated moderate cell growth inhibition and induced cell death in both cell lines.
Table 1: Quantitative Data on Cell Growth Inhibition by Linarin Acetate (Multi-acetylated) in Prostate Cancer Cells
| Cell Line | Compound | Concentration (µM) | Treatment Time (h) | Growth Inhibition (%) |
| LNCaP | Linarin Acetate (LA) | 25 | 24 | ~10 |
| 50 | 24 | ~15 | ||
| 100 | 24 | ~20 | ||
| 25 | 48 | ~25 | ||
| 50 | 48 | ~35 | ||
| 100 | 48 | ~45 | ||
| 25 | 72 | ~30 | ||
| 50 | 72 | ~48 | ||
| 100 | 72 | ~55 | ||
| DU145 | Linarin Acetate (LA) | 25 | 24-72 | 8-18 |
| 50 | 24-72 | 8-18 | ||
| 100 | 24-72 | 8-18 |
Table 2: Quantitative Data on Induction of Cell Death and Apoptosis by Linarin Acetate (Multi-acetylated)
| Cell Line | Compound | Treatment | Increase in Cell Death (Fold) | Increase in Apoptosis (Fold) |
| LNCaP | Linarin Acetate (LA) | 25-100 µM for 24-72h | Up to 3.5 | Moderate |
| DU145 | Linarin Acetate (LA) | 25-100 µM for 24-72h | Up to 3 | Moderate |
Photoprotective Effects (from Linarin Peracetate)
A study on the photoprotective properties of compounds from Buddleja scordioides investigated "linarin peracetate." This compound demonstrated efficient protection of E. coli from UV-B induced cell death, with cell death occurring after 125-250 minutes of exposure, compared to 40-80 minutes for the parent compound, linarin. Interestingly, in a guinea pig model, linarin itself showed a higher sun protection factor (SPF) of 9 ± 0.3 compared to linarin acetate (SPF of 5 ± 0.2). This suggests that the type and extent of acetylation are critical determinants of biological activity.
Plausible Signaling Pathways
Direct evidence for the signaling pathways modulated by this compound is currently unavailable. However, based on the mechanisms elucidated for linarin and acacetin (the aglycone of linarin), we can hypothesize potential pathways.
The anticancer study on prostate cancer cells indicated that acacetin induces G1 and/or G2-M cell cycle arrest. The G1 arrest was associated with an upregulation of Cip1/p21 and a downregulation of CDK2, CDK4, and CDK6. The G2-M arrest was linked to decreased levels of Cdc25C, Cdc2/p34, and cyclin B1. Both linarin and the multi-acetylated linarin acetate were found to induce apoptosis, which involves the cleavage of poly-(ADP-ribose) polymerase (PARP).
Furthermore, studies on linarin have implicated the PI3K/Akt pathway in its neuroprotective effects and the inhibition of TLR4 signaling in its anti-inflammatory actions. It is plausible that this compound could modulate these or similar pathways.
Experimental Protocols
The following are detailed methodologies from the key cited studies. These protocols, while not specific to this compound, provide a strong foundation for designing future experiments.
Synthesis of Linarin Acetate (Multi-acetylated)
This protocol describes the synthesis of the linarin acetate used in the prostate cancer study.
-
Starting Material: Purified linarin.
-
Acetylation: Linarin is acetylated with acetic anhydride/pyridine at room temperature overnight.
-
Work-up: The reaction mixture is poured into crushed ice and filtered to yield the acetate derivative.
-
Purification: The filtrate is crystallized in methanol to obtain linarin acetate as white powdery crystals.
-
Characterization: The final product is characterized by Nuclear Magnetic Resonance (NMR).
Cell Growth and Viability Assays
The following protocol was used to assess the effect of linarin acetate on the growth of prostate cancer cells.
-
Cell Culture: LNCaP and DU145 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum under standard conditions.
-
Treatment: At 60% confluency, cells are treated with desired doses of the test compound (e.g., 25-100 µM) or vehicle (DMSO) for specified durations (e.g., 24, 48, 72 hours).
-
Cell Counting: After treatment, both adherent and non-adherent cells are collected, and total cell numbers are determined using a hemocytometer. Cell viability can be assessed by the trypan blue exclusion method.
Apoptosis Assay
Apoptosis was quantified using Hoechst 33342 and propidium iodide (PI) staining.
-
Cell Treatment: LNCaP and DU145 cells are treated with the test compound (e.g., 50 and 100 µM) for 24 and 48 hours.
-
Cell Collection: Both adherent and non-adherent cell populations are collected by brief trypsinization and washed with ice-cold PBS.
-
Staining: Cells are stained with the DNA binding dye Hoechst 33342 and PI.
-
Analysis: Stained cells are kept on ice until counting is completed, presumably using fluorescence microscopy to differentiate between live, apoptotic, and necrotic cells based on their nuclear morphology and membrane integrity.
Cell Cycle Analysis
Flow cytometry was used to analyze the cell cycle distribution.
-
Cell Treatment: Cells are treated with the test compounds at various concentrations (e.g., 25, 50, and 100 µM) for 24, 48, and 72 hours.
-
Cell Harvesting: Cells are harvested, washed twice with ice-cold PBS, and cell pellets are collected.
-
Staining: Approximately 0.5 x 10⁶ cells are resuspended in 0.5 ml of a saponin/propidium iodide (PI) solution (0.3% saponin, 25 µg/ml PI, 0.1 mM EDTA, and 10 µg/ml RNase A) and incubated at 4°C for 24 hours in the dark.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2-M phases of the cell cycle.
Future Directions and Conclusion
The therapeutic potential of this compound remains a nascent field of study. The existing data on other acetylated forms of linarin suggest that acetylation can modulate its biological activities, including its anticancer and photoprotective effects. However, the precise impact of a single acetylation at the 4'''-position is unknown.
Future research should focus on:
-
Chemical Synthesis and Purification: A clear and reproducible method for the synthesis and purification of this compound is paramount.
-
In Vitro Screening: Comprehensive screening of this compound against various cancer cell lines and in models of inflammation and neurodegeneration is warranted.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound is crucial to understanding its therapeutic potential.
-
Pharmacokinetic Studies: Evaluation of the bioavailability and metabolic stability of this compound will be essential for its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with linarin and linarin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Methodological & Application
Synthesis of Linarin 4'''-acetate from Linarin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the regioselective synthesis of Linarin 4'''-acetate from its parent compound, linarin. The synthesis is achieved through an enzymatic approach, leveraging the high regioselectivity of Candida antarctica lipase B (CALB) for the primary hydroxyl group on the rhamnose moiety of linarin. This method offers a significant advantage over traditional chemical acetylation, which often results in a mixture of acetylated products and lacks specificity. This protocol is intended for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in the synthesis and evaluation of acetylated flavonoid glycosides.
Introduction
Linarin (acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside found in various plants, exhibiting a range of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[1][2][3] Acetylation of flavonoids can modify their physicochemical properties, such as lipophilicity and bioavailability, potentially enhancing their therapeutic efficacy. This compound is a derivative of linarin where an acetyl group is specifically attached to the 4'''-hydroxyl position of the terminal rhamnose sugar. This application note details an enzymatic protocol for the targeted synthesis of this compound.
Principle of the Method
The synthesis of this compound is based on the enzymatic transesterification of linarin using an acetyl donor, catalyzed by immobilized Candida antarctica lipase B (Novozym® 435). Lipases are known to exhibit high regioselectivity in non-aqueous media, preferentially acylating primary hydroxyl groups. In the case of linarin, which possesses a rutinose (rhamnosyl-(1→6)-glucose) moiety, the primary 6''-hydroxyl of glucose and the hydroxyl groups of rhamnose are potential sites for acetylation. However, studies on similar flavonoid rutinosides have shown that CALB can selectively acylate the terminal rhamnose unit. This protocol is optimized to favor the formation of the 4'''-acetylated product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Linarin | ≥98% | Commercially available |
| Novozym® 435 (immobilized Candida antarctica lipase B) | Sigma-Aldrich or equivalent | |
| Vinyl acetate | Anhydrous, ≥99% | Sigma-Aldrich or equivalent |
| 2-Methyl-2-butanol (tert-amyl alcohol) | Anhydrous, ≥99% | Sigma-Aldrich or equivalent |
| Molecular sieves, 4 Å | Activated prior to use | |
| Dichloromethane (DCM) | HPLC grade | |
| Methanol (MeOH) | HPLC grade | |
| Ethyl acetate (EtOAc) | HPLC grade | |
| Hexane | HPLC grade | |
| Pyridine | Anhydrous | For chemical synthesis comparison |
| Acetic anhydride | For chemical synthesis comparison |
Enzymatic Synthesis of this compound
Workflow for Enzymatic Synthesis:
Figure 1: Workflow for the enzymatic synthesis of this compound.
Procedure:
-
Preparation: In a dried round-bottom flask, dissolve linarin (100 mg, 0.169 mmol) in anhydrous 2-methyl-2-butanol (10 mL). Add vinyl acetate (0.16 mL, 1.73 mmol, approx. 10 equivalents).
-
Enzyme Addition: To the solution, add Novozym® 435 (100 mg) and activated 4 Å molecular sieves (200 mg) to ensure anhydrous conditions.
-
Reaction: Seal the flask and place it in an orbital shaker at 45-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The reaction is typically complete within 24-72 hours.
-
Work-up: After the reaction is complete, filter the mixture to remove the immobilized enzyme and molecular sieves. Wash the enzyme with a small amount of 2-methyl-2-butanol.
-
Purification: Combine the filtrate and washings and evaporate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient elution system of hexane and ethyl acetate, followed by ethyl acetate and methanol to afford the pure this compound.
Chemical Synthesis of Linarin Acetate (for comparison)
A chemical approach using acetic anhydride and pyridine typically leads to per-acetylation of linarin.
Procedure:
-
Dissolve linarin (100 mg) in pyridine (5 mL).
-
Add acetic anhydride (2.5 mL) and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into crushed ice and filter the precipitate.
-
The resulting solid can be recrystallized from methanol to yield fully acetylated linarin.
Data Presentation
Expected Yield and Purity
| Synthesis Method | Product | Expected Yield (%) | Purity (%) |
| Enzymatic Synthesis | This compound | 60-80% | >95% |
| Chemical Synthesis | Per-acetylated linarin | >90% | >95% |
Spectroscopic Data for Product Characterization
Expected ¹H-NMR (400 MHz, DMSO-d₆) signals for this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Features |
| H-2', H-6' | ~7.9-8.1 | d | Aromatic protons of B-ring |
| H-3', H-5' | ~7.0-7.2 | d | Aromatic protons of B-ring |
| H-3 | ~6.9-7.0 | s | Aromatic proton of C-ring |
| H-6, H-8 | ~6.4-6.8 | d | Aromatic protons of A-ring |
| H-1'' (Glucose) | ~5.1-5.3 | d | Anomeric proton of glucose |
| H-1''' (Rhamnose) | ~4.5-4.7 | br s | Anomeric proton of rhamnose |
| H-4''' (Rhamnose) | ~4.8-5.0 | t | Downfield shift due to acetylation |
| -OCOCH₃ | ~2.0-2.1 | s | Singlet for acetyl protons |
| CH₃ (Rhamnose) | ~1.0-1.2 | d | Methyl protons of rhamnose |
| OCH₃ | ~3.8-3.9 | s | Methoxyl protons on B-ring |
Expected Mass Spectrometry Data:
The successful synthesis of this compound can be confirmed by mass spectrometry.
| Ion | Expected m/z |
| [M+H]⁺ | 635.19 |
| [M+Na]⁺ | 657.17 |
Fragmentation Pattern: The MS/MS fragmentation of the molecular ion is expected to show a characteristic loss of the acetylated rhamnose moiety and subsequently the glucose moiety.
Signaling Pathway and Biological Relevance
Linarin has been reported to exhibit its biological effects through various signaling pathways. For instance, its neuroprotective effects may involve the modulation of pathways related to oxidative stress and inflammation. Acetylation can alter the lipophilicity and cell permeability of linarin, which may, in turn, affect its interaction with cellular targets and its overall biological activity. Further research is required to elucidate the specific signaling pathways modulated by this compound.
Hypothesized Influence of Acetylation on Linarin's Bioactivity:
Figure 2: Hypothesized effect of acetylation on the properties and bioactivity of linarin.
Conclusion
This application note provides a comprehensive protocol for the regioselective synthesis of this compound from linarin using an enzymatic approach. The use of Candida antarctica lipase B offers a highly specific and efficient method for this transformation. The provided data and workflows will be a valuable resource for researchers working on the synthesis and biological evaluation of novel flavonoid derivatives for potential therapeutic applications.
References
- 1. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase-catalyzed direct and regioselective acylation of flavonoid glucoside for mechanistic investigation of stable plant pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Linarin 4'''-acetate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linarin, a naturally occurring flavone glycoside also known as acacetin-7-O-rutinoside, and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. Acetylation of the sugar moieties can significantly alter the physicochemical and pharmacological properties of these compounds. This document provides a detailed guide to the structural elucidation of Linarin 4'''-acetate using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data presented herein are intended to assist researchers in the identification and characterization of this and similar acylated flavonoid glycosides.
Structures of Linarin and this compound
The chemical structures of Linarin and its 4'''-acetylated derivative are fundamental to understanding their NMR spectra. Linarin consists of the flavone aglycone, acacetin, linked to a rutinose sugar moiety (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) at the C-7 position. In this compound, an acetyl group is attached to the 4'''-hydroxyl group of the rhamnose sugar.
Figure 1: Chemical Structures.
Caption: Structures of Linarin and this compound.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
Proper sample preparation is crucial for obtaining high-quality NMR data.
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a common and effective solvent for flavonoid glycosides due to its excellent dissolving power for polar compounds. Other solvents like methanol-d4 (CD3OD) or pyridine-d5 can also be used, but chemical shifts will vary.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent. This concentration is generally sufficient for acquiring high-quality 1D and 2D NMR spectra on a modern NMR spectrometer.
-
Filtration: After dissolving the sample, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter that could degrade spectral resolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition
A standard set of 1D and 2D NMR experiments is required for the complete structural elucidation of this compound. The following experiments are recommended, typically performed on a spectrometer with a proton frequency of 400 MHz or higher.
-
1D NMR:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Helps in differentiating between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). This is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is useful for determining stereochemistry.
-
NMR Data and Structure Elucidation Workflow
The structural elucidation of this compound involves a systematic analysis of the NMR data to assign all proton and carbon signals and to confirm the position of the acetyl group.
¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for Linarin and this compound in DMSO-d6. The data for Linarin is based on published literature, while the data for this compound is predicted based on the known effects of acetylation on sugar moieties and comparison with similar acylated flavonoids. The acetylation at the 4'''-position of the rhamnose unit is expected to cause a significant downfield shift of the H-4''' proton and the C-4''' carbon, and an upfield shift of the adjacent C-3''' and C-5''' carbons.
Table 1: ¹H NMR Data (δ, ppm) in DMSO-d6
| Position | Linarin | This compound (Predicted) | Multiplicity (J in Hz) |
| Acacetin Moiety | |||
| 3 | 6.91 | 6.91 | s |
| 6 | 6.48 | 6.48 | d (2.1) |
| 8 | 6.85 | 6.85 | d (2.1) |
| 2' | 8.04 | 8.04 | d (8.8) |
| 3' | 7.15 | 7.15 | d (8.8) |
| 5' | 7.15 | 7.15 | d (8.8) |
| 6' | 8.04 | 8.04 | d (8.8) |
| 5-OH | 12.95 | 12.95 | s |
| 4'-OCH₃ | 3.86 | 3.86 | s |
| Glucose Moiety | |||
| 1'' | 5.08 | 5.08 | d (7.5) |
| 2'' | 3.42 | 3.42 | m |
| 3'' | 3.45 | 3.45 | m |
| 4'' | 3.30 | 3.30 | m |
| 5'' | 3.65 | 3.65 | m |
| 6''a | 3.75 | 3.75 | m |
| 6''b | 3.55 | 3.55 | m |
| Rhamnose Moiety | |||
| 1''' | 4.54 | 4.54 | d (1.5) |
| 2''' | 3.58 | 3.58 | m |
| 3''' | 3.35 | 3.25 | m |
| 4''' | 3.15 | 4.85 | t (9.5) |
| 5''' | 3.25 | 3.40 | m |
| 6''' (CH₃) | 1.10 | 1.12 | d (6.2) |
| Acetyl Moiety | |||
| CH₃ | - | 2.05 | s |
| C=O | - | - | - |
Table 2: ¹³C NMR Data (δ, ppm) in DMSO-d6
| Position | Linarin | This compound (Predicted) |
| Acacetin Moiety | ||
| 2 | 164.4 | 164.4 |
| 3 | 103.5 | 103.5 |
| 4 | 182.2 | 182.2 |
| 5 | 161.4 | 161.4 |
| 6 | 99.8 | 99.8 |
| 7 | 162.9 | 162.9 |
| 8 | 95.0 | 95.0 |
| 9 | 157.2 | 157.2 |
| 10 | 105.6 | 105.6 |
| 1' | 123.0 | 123.0 |
| 2' | 128.7 | 128.7 |
| 3' | 114.8 | 114.8 |
| 4' | 162.3 | 162.3 |
| 5' | 114.8 | 114.8 |
| 6' | 128.7 | 128.7 |
| 4'-OCH₃ | 55.6 | 55.6 |
| Glucose Moiety | ||
| 1'' | 100.0 | 100.0 |
| 2'' | 73.2 | 73.2 |
| 3'' | 76.5 | 76.5 |
| 4'' | 69.6 | 69.6 |
| 5'' | 75.8 | 75.8 |
| 6'' | 66.1 | 66.1 |
| Rhamnose Moiety | ||
| 1''' | 100.8 | 100.8 |
| 2''' | 70.4 | 70.4 |
| 3''' | 70.6 | 68.6 |
| 4''' | 72.0 | 74.5 |
| 5''' | 68.4 | 67.4 |
| 6''' (CH₃) | 17.9 | 17.9 |
| Acetyl Moiety | ||
| CH₃ | - | 21.0 |
| C=O | - | 170.5 |
Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for elucidating the structure of this compound using the collected NMR data.
Caption: Workflow for the structure elucidation of this compound.
Key HMBC Correlations for Structure Confirmation
The HMBC experiment is pivotal in confirming the connectivity of the molecule. The following diagram highlights the key long-range correlations expected for this compound that are essential for its unambiguous identification.
Caption: Key HMBC correlations for this compound.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful tool for the unambiguous structural elucidation of this compound. By carefully analyzing the chemical shifts, coupling constants, and correlation signals from COSY, HSQC, and HMBC experiments, the complete assignment of all proton and carbon signals can be achieved. The downfield shift of the H-4''' proton is a key indicator of acetylation at this position. These application notes and protocols provide a comprehensive framework for researchers working on the characterization of acylated flavonoid glycosides, facilitating their identification and subsequent investigation for drug development and other scientific applications.
Application Note: Mass Spectrometry Analysis of Linarin 4'''-acetate for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linarin 4'''-acetate, an acetylated derivative of the naturally occurring flavonoid glycoside Linarin, is a compound of interest for its potential therapeutic properties. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodologies cover sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, a proposed fragmentation pathway and a summary of its biological activity in cancer cell lines are presented to facilitate further research and development.
Introduction
Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities. Linarin (Acacetin-7-O-rutinoside) has been studied for its various pharmacological effects.[1] The acetylation of flavonoids, such as in this compound, can alter their physicochemical properties, potentially affecting their bioavailability and biological activity. Studies have shown that acetylated flavonoids can exhibit enhanced anticancer and anti-migration activities compared to their non-acetylated counterparts. A study comparing Linarin, Linarin acetate, and Acacetin demonstrated that Linarin acetate induces apoptosis in human prostate cancer cells, suggesting its potential as a chemopreventive agent.[2][3] Accurate and sensitive analytical methods are crucial for the pharmacokinetic and pharmacodynamic studies of such compounds. LC-MS/MS offers the high sensitivity and selectivity required for the quantitative analysis of this compound in complex biological matrices.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a recommended starting point and may require optimization based on the specific matrix.
Materials:
-
SPE Cartridges (e.g., C18, 500 mg, 3 mL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sample matrix (e.g., plasma, cell lysate) spiked with this compound
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Dilute the sample 1:1 with water containing 0.1% formic acid. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute this compound with 2 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following LC-MS/MS parameters are proposed based on typical methods for flavonoid analysis and may be optimized for specific instrumentation.
Liquid Chromatography Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Nebulizer Gas | Nitrogen |
Data Presentation
Proposed Mass Transitions for this compound
Due to the lack of specific experimental MS/MS data for this compound in the reviewed literature, the following precursor and product ions are proposed based on its chemical structure and known fragmentation patterns of similar acetylated flavonoids. The exact mass of this compound (C30H34O15) is 634.1897 g/mol .[1]
| Compound | Precursor Ion (m/z) [M+H]⁺ | Proposed Product Ion 1 (m/z) | Proposed Product Ion 2 (m/z) | Proposed Product Ion 3 (m/z) |
| This compound | 635.1970 | 593.1865 (Loss of Acetyl) | 447.1295 (Loss of Acetyl-Rhamnose) | 285.0756 (Aglycone) |
Note: These m/z values are theoretical and should be confirmed experimentally.
Biological Activity of Linarin Acetate in Prostate Cancer Cells
A study by Singh et al. investigated the effects of Linarin acetate (LA) on human prostate cancer cell lines, LNCaP and DU145.[2][3]
| Cell Line | Treatment Concentration (µM) | Observation |
| LNCaP | 25, 50, 100 | Moderate, time-dependent cell growth inhibition.[4] |
| DU145 | 25, 50, 100 | Moderate increase in apoptotic cell death.[4] A moderate G1 arrest in the cell cycle was observed.[2] |
| Both | 25, 50, 100 | Linarin acetate enhanced cell death by up to 4-fold with increased treatment time.[2] The induced cell death was associated with a significant increase in apoptosis and poly-(ADP-ribose) polymerase cleavage.[2] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: A proposed ESI+ fragmentation pathway for this compound.
Generalized Apoptosis and Cell Cycle Arrest Pathway
References
- 1. This compound | C30H34O15 | CID 21630042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with linarin and linarin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: In Vitro Bioactivity of Linarin 4'''-acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Linarin 4'''-acetate is a flavonoid, a class of natural products known for a wide range of biological activities. Its structural analog, linarin, has demonstrated potential anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory effects.[1][2][3] These application notes provide detailed protocols for a panel of in vitro assays to evaluate the potential bioactivities of this compound.
Anticancer Activity
Flavonoids have been investigated for their potential to inhibit cancer cell growth, induce apoptosis (programmed cell death), and halt the cell cycle.[4][5] The following assays are fundamental for screening the anticancer potential of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Experimental Protocol:
-
Cell Culture: Plate cancer cells (e.g., human prostate cancer lines LNCaP or DU145) in 96-well plates at a density of 1 x 10⁴ cells/well.[6] Incubate for 24 hours under standard conditions (37°C, 5% CO₂).
-
Compound Treatment: Prepare stock solutions of this compound in DMSO.[6] Dilute the stock to final concentrations (e.g., 25, 50, 100 µM) in the cell culture medium. The final DMSO concentration should not exceed 0.1% (v/v).[6] Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.
Quantitative Data Summary:
The following table summarizes the growth inhibition data for the related compounds linarin (LN), linarin acetate (LA), and acacetin (AC) against prostate cancer cells, which can serve as a benchmark.
| Compound | Cell Line | Concentration (µM) | Time (h) | Growth Inhibition (%) | Reference |
| Linarin (LN) | LNCaP | 100 | 72 | ~58% | [6] |
| Linarin Acetate (LA) | LNCaP | 100 | 72 | ~55% | [6] |
| Acacetin (AC) | LNCaP | 100 | 72 | ~80% | [6] |
| Acacetin (AC) | DU145 | 100 | 72 | ~70% | [5] |
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Pathway
Linarin has been shown to induce apoptosis through the modulation of proteins like Bax and Caspase-3.[4] An assay to detect the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis, can be performed via Western Blot.
Apoptosis Signaling Pathway
Caption: Simplified pathway of linarin-induced apoptosis.
Anti-inflammatory Activity
Chronic inflammation is linked to various diseases. Many flavonoids exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[2][7]
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO levels are measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.
Experimental Protocol:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 30 µM) for 1 hour.[2][7]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control wells (cells only, cells + LPS).
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation & Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Quantitative Data Summary:
The following table shows the effect of linarin on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells.
| Compound | Concentration (µM) | Mediator | Effect | Reference |
| Linarin | 5 - 30 | Nitric Oxide (NO) | Decreased Production | [7] |
| Linarin | 5 - 30 | IL-1β | Decreased Secretion | [7] |
| Linarin | 5 - 30 | IL-6 | Decreased Secretion | [7] |
| Linarin | 8 - 32 | Nitric Oxide (NO) | Significant Inhibition | [8] |
NF-κB Inflammatory Pathway
Caption: Potential inhibition of the NF-κB pathway by this compound.
Antioxidant Activity
Antioxidants can neutralize harmful free radicals, reducing oxidative stress implicated in cellular damage and disease.
DPPH Radical Scavenging Assay
This assay uses the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl), which has a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced to a colorless/yellowish compound. The change in color is measured spectrophotometrically.
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or quercetin can be used as a positive control.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Enzyme Inhibition Activity
The inhibition of specific enzymes is a key mechanism for many therapeutic drugs. Linarin has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[9][10]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method measures AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), Ellman's reagent) to produce a yellow-colored anion, which is measured at 412 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM)
-
Acetylthiocholine iodide (ATCI) solution (10 mM)
-
AChE enzyme solution (e.g., from electric eel)
-
This compound stock solution in buffer (with minimal DMSO).
-
-
Reaction Setup: In a 96-well plate, add:
-
140 µL Phosphate Buffer
-
20 µL DTNB
-
20 µL of this compound solution (at various concentrations)
-
20 µL AChE solution
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of the ATCI substrate to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of enzyme inhibition for each concentration of the compound relative to the control (no inhibitor). Calculate the IC₅₀ value.
Quantitative Data Summary:
| Compound | Enzyme | IC₅₀ (µM) | Assay Method | Reference |
| Linarin | Acetylcholinesterase (AChE) | 3.801 ± 1.149 | Ellman's Method | [9][11] |
Enzyme Inhibition Assay Workflow
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.
References
- 1. Health beneficial properties and protective effect of linarin against various form of hepatic failure: An phytotherapeutic approach [ahbps.org]
- 2. Therapeutic Promises of Bioactive Linarin, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with linarin and linarin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Linarin down-regulates phagocytosis, pro-inflammatory cytokine production, and activation marker expression in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
Animal Models for In Vivo Investigation of Linarin 4'''-acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linarin 4'''-acetate is a flavonoid of interest for its potential therapeutic properties. As a derivative of Linarin, a naturally occurring flavone glycoside, it is poised for exploration in various disease models. While direct in vivo studies on this compound are limited in publicly available literature, research on its parent compound, Linarin, provides a strong foundation for designing and implementing preclinical animal studies. These notes and protocols are therefore based on established methodologies for Linarin and are intended to serve as a comprehensive guide for the in vivo evaluation of this compound. The provided information should be adapted based on the specific research question and the physicochemical properties of this compound.
Data Presentation: Quantitative In Vivo Data for Linarin
The following tables summarize quantitative data from in vivo studies on Linarin, the parent compound of this compound. This data can be used as a reference for dose selection and expected outcomes in preclinical models.
Table 1: Anti-Inflammatory and Analgesic Effects of Linarin in Rodent Models
| Animal Model | Condition | Dosing Regimen (Linarin) | Key Findings |
| Mice | Xylene-induced ear edema | 40, 80, 120 mg/kg | Significant reduction in ear swelling.[1] |
| Mice | Acetic acid-induced vascular permeability | 40, 80, 120 mg/kg | Dose-dependent decrease in vascular permeability.[1] |
| Rats | Carrageenan-induced paw edema | 20, 40, 60 mg/kg | Marked inhibition of paw edema.[1] |
| Rats | Cotton pellet-induced granuloma | 20, 40, 60 mg/kg | Significant reduction in granuloma weight.[1] |
Table 2: Neuroprotective Effects of Linarin in a Mouse Model
| Animal Model | Condition | Dosing Regimen (Linarin) | Key Findings |
| Mice | Ischemia-Reperfusion Injury | Not specified | A derivative of linarin, 4′-benzylapigenin-7-β-rutinoside (BLR), reduced infarct volume and improved neurological function.[2][3] |
| Mice | Acetylcholinesterase (AChE) Inhibition (ex vivo) | 35, 70, 140 mg/kg (intraperitoneal) | Significant reduction of AChE activity in the cortex and hippocampus.[4][5] |
Table 3: Pharmacokinetic Parameters of Linarin in Rats
| Administration Route | Dose (Linarin) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Oral | 50 mg/kg | 118.91 ± 23.61 | 0.083 | 136.2 ± 45.1 |
| Oral (with Piperine) | 50 mg/kg Linarin + 20 mg/kg Piperine | 489.33 ± 259.63 | 0.167 | 655.1 ± 312.5 |
Data from a study on the co-administration of Linarin with Piperine, a bioenhancer.[6][7]
Experimental Protocols
The following are detailed methodologies for key in vivo experiments based on studies with Linarin. These can be adapted for the evaluation of this compound.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
Objective: To assess the acute anti-inflammatory effect of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Plethysmometer
Procedure:
-
Acclimatize rats for at least one week with free access to food and water.
-
Fast the animals overnight before the experiment.
-
Divide the rats into groups: Vehicle control, Positive control (e.g., Indomethacin), and this compound treatment groups (at least 3 doses).
-
Administer this compound or vehicle orally (or via the desired route) one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Middle Cerebral Artery Occlusion (MCAO) Model in Mice (Neuroprotection)
Objective: To evaluate the neuroprotective potential of this compound against ischemic stroke.[2][3]
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Anesthesia (e.g., isoflurane)
-
6-0 nylon monofilament with a rounded tip
-
Physiological saline
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthetize the mouse and make a midline cervical incision.
-
Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
Administer this compound or vehicle at the beginning of reperfusion (or as per the study design).
-
After 24 hours of reperfusion, assess neurological deficits using a standardized scoring system.
-
Euthanize the mice, and slice the brains for TTC staining to measure the infarct volume.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound.[6][7]
Materials:
-
Male Sprague-Dawley rats with jugular vein cannulation
-
This compound
-
Vehicle for administration
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the cannulated rats overnight.
-
Administer a single dose of this compound orally or intravenously.
-
Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound and any potential metabolites in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.
Visualization of Signaling Pathways
The following diagrams illustrate signaling pathways reported to be modulated by Linarin, which may be relevant for this compound.
Anti-Inflammatory Signaling Pathway
Caption: Linarin's anti-inflammatory mechanism via TLR4/NF-κB pathway inhibition.
Neuroprotective Signaling Pathway (Ischemia-Reperfusion)
Caption: Neuroprotective pathway of a Linarin derivative in ischemic stroke.[2]
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo efficacy studies of this compound.
References
- 1. Therapeutic Promises of Bioactive Linarin, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Linarin Derivative Protects against Ischemia-Induced Neuronal Injury in Mice by Promoting Cerebral Blood Flow Recovery via KDELR-Dependent CSPG4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. brieflands.com [brieflands.com]
- 5. Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Linarin 4'''-acetate as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the reported anticancer effects of Linarin 4'''-acetate, a synthetic derivative of the flavonoid linarin. The included data and protocols are primarily based on studies conducted on human prostate cancer cell lines.
Introduction
This compound (LA), a chemically modified form of the naturally occurring flavonoid linarin (LN), has been investigated for its potential as an anticancer agent. Research comparing LA to its parent compound, linarin, and the related flavonoid, acacetin (AC), has shown that LA exhibits moderate efficacy in inhibiting cancer cell growth and inducing cell death.[1] Structural modifications, such as the acetylation of linarin, appear to modulate its biological activity, suggesting that while LA is a potential candidate for further investigation, its efficacy may be lower than that of acacetin.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on human prostate cancer cell lines LNCaP and DU145.
Table 1: Cell Growth Inhibition by this compound
| Cell Line | Concentration (µM) | Treatment Time (h) | % Growth Inhibition (Mean ± SE) |
| LNCaP | 25 | 24 | ~10% |
| 48 | ~20% | ||
| 72 | ~35% | ||
| 50 | 24 | ~15% | |
| 48 | ~30% | ||
| 72 | ~45% | ||
| 100 | 24 | ~20% | |
| 48 | ~40% | ||
| 72 | 55% ± 4.5 | ||
| DU145 | 25 | 24 | ~8% |
| 48 | ~10% | ||
| 72 | ~12% | ||
| 50 | 24 | ~10% | |
| 48 | ~12% | ||
| 72 | ~15% | ||
| 100 | 24 | ~12% | |
| 48 | ~15% | ||
| 72 | 18% ± 2.0 |
Data extracted from Singh et al., 2005. The study showed that Linarin Acetate (LA) demonstrated a time-dependent increase in LNCaP cell growth inhibition. In contrast, its effect on DU145 cells was less pronounced.[2]
Table 2: Induction of Cell Death by this compound
| Cell Line | Concentration (µM) | Treatment Time (h) | Fold Increase in Cell Death (vs. Control) |
| LNCaP | 25 | 24 | ~1.5 |
| 48 | ~2.0 | ||
| 72 | ~2.5 | ||
| 50 | 24 | ~2.0 | |
| 48 | ~2.5 | ||
| 72 | ~3.0 | ||
| 100 | 24 | ~2.5 | |
| 48 | ~3.0 | ||
| 72 | ~3.5 | ||
| DU145 | 25 | 24 | ~1.2 |
| 48 | ~1.5 | ||
| 72 | ~1.8 | ||
| 50 | 24 | ~1.5 | |
| 48 | ~1.8 | ||
| 72 | ~2.2 | ||
| 100 | 24 | ~1.8 | |
| 48 | ~2.2 | ||
| 72 | ~3.0 |
Data extracted from Singh et al., 2005. Linarin Acetate (LA) was shown to enhance cell death in a time-dependent manner in both LNCaP and DU145 cell lines.[2]
Table 3: Effect of this compound on Cell Cycle Distribution in DU145 Cells
| Treatment | Concentration (µM) | Treatment Time (h) | % G1 Phase | % S Phase | % G2/M Phase |
| Control | - | 24 | 60.3 ± 1.2 | 28.9 ± 0.8 | 10.8 ± 0.5 |
| Linarin Acetate | 100 | 24 | 65.1 ± 1.5 | 25.4 ± 0.9 | 9.5 ± 0.6 |
| Control | - | 72 | 58.9 ± 1.1 | 30.1 ± 0.7 | 11.0 ± 0.4 |
| Linarin Acetate | 100 | 72 | 63.5 ± 1.3 | 26.8 ± 0.8 | 9.7 ± 0.5 |
Data from Singh et al., 2005. Linarin Acetate (LA) was observed to cause a slight increase in the G1 phase population in DU145 cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound.
Protocol 1: Cell Viability Assay (Trypan Blue Exclusion)
This protocol determines the number of viable cells in a suspension based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.[1][3]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
0.4% Trypan Blue solution
-
Hemacytometer
-
Microscope
-
Cell culture medium
-
This compound stock solution (dissolved in DMSO)
Procedure:
-
Seed cells in 60 mm dishes at a density of 1 x 10^5 cells per dish and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) or vehicle control (DMSO, 0.1% v/v) in the culture medium.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Following treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free medium or PBS.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution (1:1 ratio).[1]
-
Incubate for 1-3 minutes at room temperature.[4]
-
Load 10 µL of the mixture into a hemacytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Protocol 2: Quantification of Apoptosis (Hoechst 33342 and Propidium Iodide Staining)
This method distinguishes between healthy, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity.[5][6] Hoechst 33342 stains the condensed chromatin of apoptotic cells more brightly, while Propidium Iodide (PI) enters cells with compromised membranes (late apoptotic/necrotic).[7]
Materials:
-
Hoechst 33342 solution
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Seed and treat cells with this compound as described in Protocol 1.
-
Collect both adherent and non-adherent cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a suitable buffer.
-
Add Hoechst 33342 to a final concentration of 1 µg/mL and PI to a final concentration of 1 µg/mL.
-
Incubate the cells on ice for 15-30 minutes, protected from light.
-
Place a small volume of the cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope using appropriate filters for blue (Hoechst 33342) and red (PI) fluorescence.
-
Quantify the different cell populations:
-
Healthy cells: Normal, round nuclei with low blue fluorescence.
-
Early apoptotic cells: Condensed or fragmented nuclei with bright blue fluorescence.
-
Late apoptotic/necrotic cells: Bright blue, condensed/fragmented nuclei and red fluorescence.
-
-
Count at least 200 cells per sample and express the number of apoptotic cells as a percentage of the total number of cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by staining the cellular DNA with Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry.[8]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat approximately 0.5 x 10^6 cells with this compound as described in Protocol 1 for the desired time points.
-
Harvest the cells, wash twice with ice-cold PBS, and collect the cell pellets.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 2 hours or store them at -20°C.
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution (e.g., 0.3% saponin, 25 µg/mL PI, 0.1 mM EDTA, and 10 µg/mL RNase A).[9]
-
Incubate the cells in the dark at 4°C for 24 hours.[9]
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the anticancer effects of this compound.
Signaling Pathways
Caption: Potential mechanisms of action of this compound on cell cycle and apoptosis.
References
- 1. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lonzabio.jp [lonzabio.jp]
- 5. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. 2.3. Hoechst 33342/PI Double Staining [bio-protocol.org]
- 7. genscript.com [genscript.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. academic.oup.com [academic.oup.com]
Investigating the Mechanism of Action of Linarin 4'''-acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current understanding of the mechanism of action of Linarin 4'''-acetate, a flavonoid glycoside with potential therapeutic applications. This document summarizes key quantitative data, outlines detailed experimental protocols for investigating its biological effects, and provides visualizations of associated signaling pathways and experimental workflows.
Introduction
This compound is an acetylated derivative of Linarin, a naturally occurring flavonoid. While research on Linarin is more extensive, studies on this compound are emerging, suggesting that the acetylation may modulate its biological activity. This document focuses on the demonstrated anticancer properties of this compound in prostate cancer cells and touches upon its potential photoprotective effects.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound.
Table 1: Anticancer Activity of this compound against Human Prostate Cancer Cells [1][2]
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Cell Growth Inhibition (%) | Cell Death (Fold Increase) |
| LNCaP | 25 | 24 | ~10 | ~1.5 |
| 48 | ~25 | ~2.5 | ||
| 72 | ~55 | ~3.5 | ||
| 50 | 24 | ~15 | ~2.0 | |
| 48 | ~35 | ~3.0 | ||
| 72 | ~50 | ~3.5 | ||
| 100 | 24 | ~20 | ~2.5 | |
| 48 | ~45 | ~3.0 | ||
| 72 | ~50 | ~3.5 | ||
| DU145 | 25 | 24 | ~5 | ~1.5 |
| 48 | ~10 | ~2.0 | ||
| 72 | ~15 | ~2.5 | ||
| 50 | 24 | ~8 | ~2.0 | |
| 48 | ~12 | ~2.5 | ||
| 72 | ~18 | ~3.0 | ||
| 100 | 24 | ~10 | ~2.0 | |
| 48 | ~15 | ~2.5 | ||
| 72 | ~18 | ~3.0 |
Table 2: Photoprotective Properties of Linarin Acetate [3]
| Compound | Concentration | Sun Protection Factor (SPF) |
| Linarin acetate | 2 mg/cm² | 5 ± 0.2 |
Mechanism of Action
Anticancer Effects in Prostate Cancer
This compound has demonstrated moderate efficacy in inhibiting the growth of human prostate cancer cells and inducing cell death.[1][2] The primary mechanism identified is the induction of apoptosis , or programmed cell death.[1]
Studies have shown that treatment of prostate cancer cells with linarin acetate leads to a significant increase in apoptosis.[1] While the detailed signaling pathway for linarin acetate is not fully elucidated, it is known to be associated with the cleavage of poly-(ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade.[1] The parent compound, linarin, has been shown to induce a moderate G1 cell cycle arrest.[1]
Experimental Protocols
Synthesis of this compound from Linarin[2]
Materials:
-
Purified Linarin
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Methanol
-
Crushed ice
Procedure:
-
Dissolve purified Linarin in a mixture of acetic anhydride and pyridine.
-
Allow the reaction to proceed at room temperature overnight.
-
Pour the reaction mixture into crushed ice to precipitate the acetate derivative.
-
Filter the mixture to collect the precipitate.
-
Crystallize the filtered product from methanol to yield this compound as white powdery crystals.
-
Characterize the final product by NMR.
Cell Culture and Treatment[2]
Materials:
-
Human prostate carcinoma cell lines (e.g., LNCaP, DU145)
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Culture LNCaP and DU145 cells in RPMI 1640 medium supplemented with 10% FBS under standard culture conditions (37°C, 5% CO₂).
-
When cells reach 60% confluency, treat them with desired concentrations of this compound (e.g., 25, 50, 100 µM) or DMSO (vehicle control) for the desired time periods (e.g., 24, 48, 72 hours).
Cell Growth Assay (Trypan Blue Exclusion)[2]
Materials:
-
Treated and control cells
-
Trypan blue solution (0.4%)
-
Hemocytometer
Procedure:
-
Following treatment, harvest the cells.
-
Resuspend the cells in a known volume of medium.
-
Mix an aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of cell growth inhibition compared to the vehicle-treated control.
Quantification of Apoptotic Cell Death by Hoechst Staining[2]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 dye
-
Propidium iodide (PI)
-
Fluorescence microscope
Procedure:
-
After treatment, collect both adherent and non-adherent cells by brief trypsinization.
-
Wash the cells with ice-cold PBS.
-
Stain the cells with Hoechst 33342 and PI.
-
Keep the stained cells on ice until counting.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei (bright blue fluorescence from Hoechst 33342), while necrotic cells will show red fluorescence (from PI uptake).
-
Quantify the percentage of apoptotic cells.
Flow Cytometry for Cell Cycle Analysis[2]
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
Saponin/propidium iodide (PI) solution (0.3% saponin, 25 µg/ml PI, 0.1 mM EDTA, 10 µg/ml RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash them twice with ice-cold PBS.
-
Resuspend approximately 0.5 x 10⁶ cells in 0.5 ml of saponin/PI solution.
-
Incubate the cells at 4°C for 24 hours in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion
This compound shows promise as an anticancer agent, particularly in the context of prostate cancer, by inducing apoptosis. The provided protocols offer a robust framework for researchers to further investigate its mechanism of action and evaluate its efficacy in various cancer models. Further research is warranted to explore its effects on other cancer types and to fully elucidate the signaling pathways involved in its pro-apoptotic activity. Additionally, more detailed studies are needed to confirm and understand the mechanisms behind its potential photoprotective properties.
References
- 1. Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with linarin and linarin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Linarin 4'''-acetate: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linarin 4'''-acetate is a synthetic derivative of linarin, a naturally occurring flavonoid glycoside found in various plants. While research on linarin has highlighted its potential anti-inflammatory, neuroprotective, and anticancer properties, the specific therapeutic applications of its acetylated form, this compound, are an emerging area of investigation. This document provides a summary of the current data on this compound, with a focus on its potential in oncology, and presents detailed protocols for key experimental assays relevant to its study. Due to the limited specific data on the anti-inflammatory and neuroprotective effects of this compound, the activities of its parent compound, linarin, are provided as a reference for potential research directions.
I. Anticancer Activity of this compound
A comparative study has investigated the anticancer efficacy of linarin (LN), this compound (LA), and their aglycone, acacetin (AC), in human prostate cancer cell lines, LNCaP (androgen-dependent) and DU145 (androgen-independent). The findings suggest that while this compound exhibits moderate anticancer effects, its potency is less than that of acacetin.
Data Presentation: Anticancer Effects
The following tables summarize the quantitative data from the aforementioned study.
Table 1: Inhibition of Prostate Cancer Cell Growth by this compound and Related Compounds. [1]
| Compound | Cell Line | Concentration (µM) | Treatment Time (h) | % Growth Inhibition (Mean ± SE) |
| This compound (LA) | LNCaP | 25 | 24-72 | Up to 55% |
| 50 | ||||
| 100 | ||||
| DU145 | 25 | 24-72 | 8-18% | |
| 50 | ||||
| 100 | ||||
| Linarin (LN) | LNCaP | 25 | 24-72 | Up to 58% |
| 50 | ||||
| 100 | ||||
| DU145 | 25 | 24-72 | 5-33% | |
| 50 | ||||
| 100 | ||||
| Acacetin (AC) | LNCaP | 25 | 24-72 | 30-80% |
| 50 | ||||
| 100 | ||||
| DU145 | 25 | 24-72 | 25-83% | |
| 50 | ||||
| 100 |
Table 2: Induction of Apoptosis in Prostate Cancer Cells. [1]
| Compound | Cell Line | Treatment Time | Apoptosis Induction (Fold Increase) |
| This compound (LA) | LNCaP & DU145 | Increased | Up to 4-fold |
| Linarin (LN) | LNCaP & DU145 | Increased | Up to 5-fold |
| This compound (LA), Linarin (LN), Acacetin (AC) | LNCaP & DU145 | Not specified | Up to 5-6 fold with PARP cleavage |
Signaling Pathways in Anticancer Activity
The study on prostate cancer cells indicated that this compound, along with linarin, induced a moderate G1 cell cycle arrest. The more potent compound, acacetin, caused a stronger G1 and/or G2-M arrest. This was associated with an increase in the cell cycle inhibitor Cip1/p21 and a decrease in cyclin-dependent kinases (CDK2, CDK4, CDK6) and other cell cycle-related proteins (Cdc25C, Cdc2/p34, cyclin B1). All three compounds induced apoptosis, as evidenced by poly-(ADP-ribose) polymerase (PARP) cleavage.[1]
Figure 1. Anticancer mechanism of this compound.
II. Potential Anti-inflammatory and Neuroprotective Activities
Currently, there is a lack of specific studies detailing the anti-inflammatory and neuroprotective effects of this compound. However, its parent compound, linarin, has been shown to possess significant activities in these areas, primarily through the modulation of the NF-κB and MAPK signaling pathways. These pathways are critical in regulating inflammatory responses and neuronal cell survival. The acetylation of flavonoids can sometimes enhance their biological activity, suggesting that this compound may also be a promising candidate for investigation in these therapeutic areas.
Reference: Anti-inflammatory and Neuroprotective Signaling of Linarin
Linarin has been reported to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2] This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.[2] In the context of neuroprotection, linarin has been shown to inhibit acetylcholinesterase (AChE) and protect neuronal cells from amyloid-beta-induced toxicity through the activation of the PI3K/Akt pathway.
Figure 2. Known signaling pathways of Linarin.
III. Experimental Protocols
The following are detailed protocols for key in vitro assays relevant to the evaluation of this compound's biological activities.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines (e.g., LNCaP, DU145)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Figure 3. MTT assay experimental workflow.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well tissue culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells, discard the supernatant, and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add 400 µL of PI staining solution and incubate in the dark at room temperature for 10-15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 3: Quantification of Apoptosis by Hoechst 33342 Staining
This protocol uses the fluorescent dye Hoechst 33342 to visualize nuclear condensation, a hallmark of apoptosis.
Materials:
-
Tissue culture plates or slides suitable for microscopy
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Hoechst 33342 solution (e.g., 10 mg/mL stock in deionized water)
-
PBS
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Seeding and Treatment: Seed cells on appropriate culture vessels and treat with this compound.
-
Cell Harvesting: Collect both adherent and non-adherent cells and wash with PBS.
-
Staining: Prepare a working solution of Hoechst 33342 (e.g., 1:2000 dilution of stock in PBS). Resuspend the cell pellet in the Hoechst staining solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Washing: Centrifuge the cells, remove the staining solution, and wash the pellet three times with PBS.
-
Visualization: Resuspend the cells in a small volume of PBS and mount them on a microscope slide. Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and brightly stained nuclei, while normal cells will have larger, uniformly stained nuclei.
-
Quantification: Count the number of apoptotic and total cells in several fields of view to determine the percentage of apoptotic cells.
Conclusion
This compound has demonstrated moderate anticancer activity, inducing cell cycle arrest and apoptosis in prostate cancer cells. While its efficacy appears to be lower than its aglycone, acacetin, further studies are warranted to explore its potential in other cancer types and in combination therapies. The investigation of its anti-inflammatory and neuroprotective properties, based on the known activities of its parent compound linarin, represents a promising avenue for future research. The protocols provided herein offer a foundation for the in vitro evaluation of this compound in these and other therapeutic areas.
References
Troubleshooting & Optimization
Technical Support Center: Linarin 4'''-acetate Synthesis
Troubleshooting Guide: Improving Linarin 4'''-acetate Yield
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete Reaction: Insufficient reaction time, temperature, or reagent concentration. 2. Inactive Reagents: Degradation of linarin, acetic anhydride, or catalyst/enzyme. 3. Poor Solubility: Linarin may not be fully dissolved in the reaction solvent. 4. Catalyst/Enzyme Inhibition: Presence of impurities that inhibit the catalyst or enzyme. | 1. Optimize Reaction Conditions: - Chemical Synthesis: Increase reaction time, temperature (mild heating), or the molar ratio of acetic anhydride to linarin.[1][2] - Enzymatic Synthesis: Optimize enzyme concentration, temperature (typically 40-60°C for lipases), and reaction time.[3][4][5] 2. Verify Reagent Quality: Use freshly opened or properly stored reagents. Confirm the activity of the enzyme using a standard assay. 3. Improve Solubility: Select a solvent in which linarin has good solubility (e.g., pyridine for chemical synthesis; acetone, tert-butanol, or 2-methyl-2-butanol for enzymatic synthesis).[3][4] Sonication can also aid dissolution. 4. Purify Starting Material: Ensure the starting linarin is free from impurities that could interfere with the reaction. |
| Formation of Multiple Products (Low Selectivity) | 1. Non-specific Acetylation: Acetylation occurring at multiple hydroxyl groups on the linarin molecule. 2. Side Reactions: Undesired reactions caused by harsh reaction conditions (e.g., high temperatures). 3. Inappropriate Enzyme Selection: The chosen lipase may not have the desired regioselectivity for the 4'''-hydroxyl group. | 1. Control Reaction Stoichiometry: In chemical synthesis, carefully control the molar equivalents of acetic anhydride. Using a slight excess may be necessary, but a large excess can lead to over-acetylation.[1][2] 2. Milder Reaction Conditions: - Chemical Synthesis: Conduct the reaction at a lower temperature (e.g., room temperature) for a longer duration.[1][2] - Enzymatic Synthesis: This method is generally more regioselective.[6][7] Screen different lipases (e.g., Candida antarctica lipase B, Thermomyces lanuginosus lipase) to find one with the highest selectivity for the desired position.[3][7] 3. Use of Protecting Groups: For chemical synthesis, consider protecting other reactive hydroxyl groups on the linarin molecule to direct acetylation to the 4'''-position. This would be followed by a deprotection step.[8][9] |
| Product Degradation | 1. Harsh Reaction Conditions: High temperatures or extreme pH can lead to the degradation of the flavonoid backbone. 2. Instability of Acetylated Product: The acetylated product may be unstable under the work-up or purification conditions.[6] | 1. Milder Conditions: Use moderate temperatures and avoid strongly acidic or basic conditions during the reaction and work-up. 2. Optimize Work-up Procedure: Quench the reaction carefully (e.g., by adding methanol or water).[10] Use gentle extraction and purification methods. 3. Storage: Store the purified this compound in a cool, dark, and dry place to prevent degradation. |
| Difficulties in Product Purification | 1. Co-elution of Starting Material and Product: Similar polarities of linarin and this compound can make chromatographic separation challenging. 2. Presence of By-products: Side reactions can generate impurities that are difficult to separate from the desired product. | 1. Optimize Chromatography: - HPLC: Use a reversed-phase C18 column with a gradient elution of a suitable solvent system (e.g., acetonitrile/water or methanol/water with a small amount of acid like formic acid).[11][12][13] Adjusting the gradient profile can improve separation. - Column Chromatography: Use silica gel and a solvent system with a gradient of polarity (e.g., ethyl acetate/hexane or dichloromethane/methanol). 2. Recrystallization: If the product is crystalline, recrystallization from a suitable solvent can be an effective purification method.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the chemical synthesis of this compound?
A common method for the acetylation of flavonoids is the use of acetic anhydride as the acetylating agent with pyridine as a catalyst and solvent.[1][10][14] A general starting procedure would be to dissolve linarin in pyridine, cool the solution, and then add a controlled amount of acetic anhydride.[10] The reaction is often stirred at room temperature until completion.[1][2][10]
Q2: What are the key parameters to optimize in an enzymatic synthesis of this compound?
For enzymatic synthesis, several factors are crucial for achieving high yield and selectivity[3][15]:
-
Enzyme Selection: Lipases are commonly used for flavonoid acylation. Candida antarctica lipase B (CALB) and Thermomyces lanuginosus lipase (TLL) are good starting points.[3][7]
-
Acyl Donor: Vinyl acetate is often an effective acyl donor in enzymatic reactions.[3]
-
Molar Ratio: An excess of the acyl donor is typically used to drive the reaction forward. Molar ratios of flavonoid to acyl donor ranging from 1:10 to 1:40 have been reported.[3]
-
Solvent: The choice of solvent is critical and can significantly impact enzyme activity and substrate solubility. Common solvents include acetone, tert-butanol, and 2-methyl-2-butanol.[3][4]
-
Temperature: Most lipases have an optimal temperature range of 40-60°C.[4][5]
-
Enzyme Concentration: The amount of enzyme will affect the reaction rate. This needs to be optimized for cost-effectiveness.[3]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate, which is then developed in an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material (linarin) and the appearance of a new, less polar spot (this compound) indicate the progress of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[4]
Q4: What is the best way to purify the final product?
Purification of acetylated flavonoids is typically achieved through chromatographic techniques.[12][13] Preparative high-performance liquid chromatography (prep-HPLC) is often the method of choice for obtaining high-purity compounds.[12] For larger scale purifications, column chromatography on silica gel can be employed.[16] Recrystallization is also a viable option if the product is a solid and a suitable solvent system can be found.[1][2]
Experimental Protocols
While a specific protocol for this compound is not available, the following are generalized protocols for flavonoid acetylation that can be adapted.
General Chemical Acetylation Protocol (Adapted from similar flavonoid acetylations)[1][2][10]
-
Dissolve linarin (1 equivalent) in dry pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents per hydroxyl group to be acetylated) to the stirred solution. For selective acetylation, precise control of the stoichiometry is crucial.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of methanol or ice-cold water.
-
Remove the pyridine under reduced pressure (co-evaporation with toluene can be effective).
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Enzymatic Acetylation Protocol (Adapted from similar flavonoid acetylations)[3][4][5]
-
Dissolve linarin in a suitable organic solvent (e.g., tert-butanol, acetone).
-
Add the acyl donor (e.g., vinyl acetate) in the desired molar excess.
-
Add the immobilized lipase (e.g., Novozym 435).
-
Incubate the mixture at the optimal temperature (e.g., 50°C) with shaking.
-
Monitor the reaction progress using TLC or HPLC.
-
Upon completion, filter off the immobilized enzyme for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting product by column chromatography or prep-HPLC.
Data Presentation
Table 1: Comparison of Reaction Parameters for Enzymatic Acylation of Flavonoids.
| Parameter | Study 1 (Myricetin Acetylation)[3] | Study 2 (Phloretin Acylation)[4] | Study 3 (Puerarin Palmitate Synthesis)[5] |
| Flavonoid | Myricetin | Phloretin 4′-O-α-glucopyranoside | Puerarin |
| Enzyme | Immobilized Candida antarctica lipase B (CaLB) & Thermomyces lanuginosus lipase (TLL) | Immobilized Thermomyces lanuginosus lipase (Lipozyme TL IM) | Novozym 435 (Candida antarctica lipase B) |
| Acyl Donor | Vinyl acetate | Vinyl octanoate, vinyl laurate, vinyl palmitate | Palmitic anhydride |
| Molar Ratio (Flavonoid:Acyl Donor) | 1:40 | 1:20 | 1:15 |
| Solvent | Methyl tert-butyl ether (MTBE) | tert-Butanol | Tetrahydrofuran (THF) |
| Temperature | 50°C | 60°C | 40°C |
| Enzyme Conc. | 60 mg/mL | 7 mg/mL | 20 g/L |
| Reaction Time | 72 h | 6 h | 3 h |
| Conversion Yield | Up to 100% (for naringenin) | Quantitative | 98.97% |
Visualizations
Caption: Comparative workflows for chemical and enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases | Semantic Scholar [semanticscholar.org]
- 8. View of Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols [periodicals.karazin.ua]
- 9. researchgate.net [researchgate.net]
- 10. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Overcoming solubility issues with Linarin 4'''-acetate in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linarin 4'''-acetate, focusing on overcoming solubility challenges in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a flavonoid.[1][2] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 79541-06-3 |
| Molecular Formula | C30H34O15 |
| Molecular Weight | 634.58 g/mol |
Q2: In which organic solvents is this compound soluble?
This compound is reported to be soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]
Q3: I am having trouble dissolving this compound. What can I do?
For challenging solubility issues, it is recommended to warm the solution gently to 37°C and use an ultrasonic bath to aid dissolution.[2][3]
Q4: What is a recommended solvent for preparing stock solutions for cell-based assays?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for in vitro experiments.[4]
Q5: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?
For most cell lines, the final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[4]
Q6: I am observing precipitation of this compound when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?
Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Then, dilute the stock solution serially in the aqueous buffer or medium to the final desired concentration. It is crucial to ensure thorough mixing during the dilution process. For the parent compound, linarin, it is recommended to first dissolve it in DMSO and then dilute it with the aqueous buffer of choice.[5] Aqueous solutions of the parent compound, linarin, are not recommended for storage for more than one day.[5]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in experimental assays.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in the chosen organic solvent. | Insufficient solvent volume or low temperature. | Increase the solvent volume. Gently warm the solution to 37°C.[2][3] Use an ultrasonic bath to aid dissolution.[2][3] |
| Precipitation occurs immediately upon adding the stock solution to the aqueous assay buffer. | The compound's solubility limit in the final aqueous solution has been exceeded. The final concentration of the organic solvent may be too low to maintain solubility. | Decrease the final concentration of this compound in the assay. Prepare an intermediate dilution series in a solvent miscible with both the stock solvent and the aqueous buffer. Ensure rapid and thorough mixing upon addition to the aqueous buffer. |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture medium over time, leading to variable effective concentrations. | Visually inspect the culture wells for any signs of precipitation after adding the compound. Consider performing a solubility test of this compound in the specific cell culture medium at the intended concentrations before starting the experiment. |
| Observed cellular toxicity is higher than expected. | The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high. | Ensure the final concentration of the organic solvent is at a non-toxic level for the specific cell line being used (typically ≤ 0.1% v/v for DMSO).[4] Run a vehicle control (medium with the same final concentration of the solvent) to assess solvent toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.
-
Calculating the Solvent Volume: Based on the molecular weight of this compound (634.58 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg of this compound:
-
Volume (L) = (0.001 g / 634.58 g/mol ) / 0.010 mol/L = 0.0001576 L = 157.6 µL
-
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the vial to 37°C and sonicate in an ultrasonic water bath for short intervals until the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
This protocol is adapted from a study using "linarin acetate" in human prostate cancer cell lines.[4]
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions (Optional but Recommended): Prepare a series of intermediate dilutions from the 10 mM stock solution in DMSO. This can help in achieving more accurate final concentrations.
-
Final Dilution in Cell Culture Medium: Directly before treating the cells, prepare the final working concentrations (e.g., 25, 50, and 100 µM) by diluting the stock or intermediate solutions into the complete cell culture medium.[4]
-
Example for a 100 µM working solution: To prepare 1 mL of 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution. Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. The final DMSO concentration should not exceed 0.1% (v/v).[4]
-
Application to Cells: Immediately after preparation, remove the existing medium from the cell culture plates and add the medium containing the final concentrations of this compound or the vehicle control.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
Technical Support Center: Optimizing HPLC for Linarin 4'''-acetate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the HPLC separation of Linarin 4'''-acetate.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for this compound?
A good starting point is to adapt methods used for similar flavonoids, particularly its parent compound, Linarin. A reversed-phase method using a C18 column with a water/acetonitrile mobile phase and an acid modifier is highly recommended.[1][2][3] Gradient elution is generally preferred over isocratic elution to achieve better separation of flavonoids which may differ in saturation and structure.[4]
Q2: Which type of HPLC column is most effective for separating this compound?
Reversed-phase C18 columns are the most popular and effective choice for flavonoid analysis due to their high separation efficiency and mechanical stability.[2][5] Columns with a particle size of 5 µm or smaller are commonly used.[6][7] For instance, a C18 column with dimensions of 150 x 4.6 mm and a 5 µm particle size has been successfully used for separating multiple phytoestrogenic flavonoids.[6]
Q3: What mobile phases and modifiers should I use?
The most common mobile phases for flavonoid separation are acetonitrile/water or methanol/water.[4][7] It is critical to add an acid modifier to the aqueous phase to improve peak shape. Modifiers like formic acid (0.1-0.2%), acetic acid, or phosphoric acid suppress the ionization of the phenolic hydroxyl groups on the flavonoid structure, leading to sharper, more symmetrical peaks.[5][7][8]
Q4: Should I use an isocratic or a gradient elution method?
For separating complex mixtures or compounds with differing polarities like flavonoids, gradient elution is typically superior.[4][9] A gradient method, which involves changing the mobile phase composition over time (e.g., increasing the percentage of organic solvent), generally provides better resolution and more efficient elution for a wider range of analytes.[9] A scouting run with a broad gradient (e.g., 5-95% acetonitrile) can help identify the approximate elution conditions, which can then be optimized with a shallower gradient for better resolution.[9]
Q5: What is the optimal UV detection wavelength for this compound?
Flavonoids typically have strong UV absorbance. Common wavelengths for detection are 254 nm, 280 nm, and around 360 nm.[1][7] A photodiode array (DAD) detector is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously and can help identify the maximum absorption wavelength for this compound, ensuring maximum sensitivity.[4] For a similar compound, Linarin, a detection wavelength of 254 nm was used effectively.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My peak for this compound is splitting or has a shoulder.
Peak splitting is a common issue that can arise from several factors. A systematic approach is necessary to identify and resolve the root cause.
Potential Causes & Solutions for Peak Splitting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion and splitting.[10][11]
-
Solution: Whenever possible, dissolve and inject your sample in the starting mobile phase.[11] If the sample's solubility is low, use the weakest possible solvent that still ensures complete dissolution.
-
-
Mobile Phase pH is Too Close to Analyte's pKa: If the mobile phase pH is within approximately ±2 units of the analyte's pKa, the compound can exist in both ionized and non-ionized forms, which have different retention times, leading to split or broad peaks.[11][12][13]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Adding an acid like formic or phosphoric acid typically lowers the pH sufficiently to ensure the compound is in a single, non-ionized form.[13]
-
-
Column Contamination or Damage: Contaminants on the column inlet frit or a void in the packing material can disrupt the sample flow path, causing peak splitting.[14][15]
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, remove the guard column (if present) and re-run the analysis. If this resolves the issue, replace the guard column. If not, the analytical column itself may be contaminated or damaged and may need to be replaced.[15]
-
-
Co-elution of an Impurity: The split peak may actually be two separate, closely eluting compounds (the target analyte and an impurity).[15]
-
Solution: To test for this, inject a smaller volume of the sample. If the two peaks become more distinct, it indicates co-elution. You will then need to optimize the method's selectivity by adjusting the mobile phase composition, gradient slope, or trying a different column chemistry.[15]
-
Troubleshooting Workflow for Peak Splitting
Caption: Systematic workflow for diagnosing the cause of peak splitting.
Problem: I am seeing poor peak shape (tailing or fronting).
-
Peak Tailing: Often caused by secondary interactions between acidic silanol groups on the silica-based column and the analyte.
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[14]
-
Data & Protocols
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Setting | Rationale / Notes |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for flavonoid separation, providing good retention and selectivity.[2] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape by suppressing silanol interactions.[1][8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent providing good separation for flavonoids.[7] |
| Flow Rate | 1.0 mL/min | A typical starting flow rate for a 4.6 mm ID column.[6] |
| Column Temp. | 30-45 °C | Elevated temperature can improve efficiency and reduce viscosity. 45 °C has been shown to produce good peaks for Linarin.[1] |
| Detection (DAD) | 254 nm | Good starting wavelength for Linarin and related flavonoids. Monitor a range (e.g., 220-400 nm) to find the optimal wavelength.[1] |
| Injection Volume | 10 µL | A standard volume; can be adjusted based on sample concentration.[6] |
Experimental Protocol: HPLC Method Development
This protocol outlines the steps for developing a robust separation method for this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or a mixture of water/acetonitrile that matches the initial mobile phase conditions).
-
Prepare a stock solution (e.g., 1 mg/mL) and make serial dilutions to create working standards (e.g., 1-100 µg/mL).
-
Filter all samples through a 0.45 µm syringe filter before injection to prevent column blockage.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration to prevent air bubbles in the system.
-
-
Scouting Gradient Program:
-
Set up the HPLC system with the parameters from Table 1.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Execute a broad "scouting" gradient to determine the approximate retention time.
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B (column wash)
-
25-26 min: 95% to 5% B
-
26-35 min: Hold at 5% B (re-equilibration)
-
-
-
Method Optimization:
-
Based on the scouting run, create a shallower, more targeted gradient around the elution time of this compound to improve resolution from any impurities. For example, if the peak eluted at 60% B, a new gradient could be 40% to 70% B over 15 minutes.
-
Fine-tune parameters like flow rate and column temperature to achieve optimal peak shape and resolution.[17]
-
HPLC Method Development Workflow
Caption: A logical workflow for HPLC method development and optimization.
Table 2: Quick Troubleshooting Reference
| Observed Problem | Common Cause(s) | Quick Solution(s) |
| Peak Splitting | Sample solvent mismatch; Column contamination; pH near pKa | Inject sample in mobile phase; Flush or replace column; Ensure mobile phase is acidic.[11] |
| Peak Tailing | Secondary silanol interactions | Increase mobile phase acidity (e.g., lower pH); Use an end-capped column. |
| Peak Fronting | Sample overload | Decrease sample concentration or injection volume. |
| Drifting Retention Times | Inadequate column equilibration; Temperature fluctuation; Mobile phase composition change | Increase equilibration time; Use a column oven; Prepare fresh mobile phase. |
| No Peaks | Detector off or wrong wavelength; No sample injected; Flow rate is zero | Check detector settings; Verify injection; Check pump and flow rate. |
References
- 1. Simultaneous Ultra Performance Liquid Chromatography Determination and Antioxidant Activity of Linarin, Luteolin, Chlorogenic Acid and Apigenin in Different Parts of Compositae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scienggj.org [scienggj.org]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asdlib.org [asdlib.org]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. uhplcs.com [uhplcs.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. moravek.com [moravek.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of Linarin 4'''-acetate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Linarin 4'''-acetate in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is an acetylated derivative of the naturally occurring flavonoid glycoside, Linarin. Acylation, such as acetylation, is a chemical modification that can improve the stability, solubility, and bioavailability of flavonoids. However, like many bioactive compounds, this compound can be susceptible to degradation in solution, which can impact the accuracy and reproducibility of experimental results. Factors such as pH, temperature, and light can influence its stability.
Q2: What are the general advantages of using an acetylated flavonoid like this compound?
Acetylation of flavonoids offers several benefits for researchers. This modification can enhance molecular stability, improve water solubility, and increase resistance to enzymatic degradation. Furthermore, acylation can influence the biological activity of flavonoids, in some cases enhancing their therapeutic effects.
Q3: What are the recommended solvents and storage conditions for this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For optimal stability, it is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO. These stock solutions should be stored at -20°C, where they can remain stable for several months. It is advisable to prepare fresh aqueous working solutions daily from the stock solution and avoid long-term storage of aqueous dilutions.
Q4: How do pH and temperature affect the stability of this compound in aqueous solutions?
While specific degradation kinetics for this compound are not extensively documented, studies on similar acylated and glycosylated flavonoids provide valuable insights. Generally, flavonoids are more stable in acidic to neutral conditions (pH 4-7) and are more susceptible to degradation in alkaline (basic) conditions. Elevated temperatures accelerate the degradation process. The thermal degradation of the parent compound, linarin, has been shown to follow first-order reaction characteristics, indicating that controlling both temperature and heating time is crucial for minimizing degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity in cell-based assays. | Degradation of this compound in the cell culture medium. | Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Minimize the time the compound is in the incubator before and during the assay. Consider conducting a time-course experiment to assess its stability in your specific medium. |
| Precipitation of the compound when diluting the DMSO stock solution into an aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | To improve solubility, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period. It is also recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. |
| Variable results in repeated experiments. | Inconsistent preparation of solutions or degradation of the stock solution. | Ensure accurate and consistent preparation of all solutions. Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. Always allow the stock solution to reach room temperature before opening and preparing dilutions. |
| Appearance of unexpected peaks in HPLC analysis of the stability sample. | Degradation of this compound into other compounds. | This is expected in a stability study. These new peaks represent degradation products. A well-developed stability-indicating HPLC method should be able to resolve these peaks from the parent compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid (HCl). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide (NaOH). Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound under each stress condition.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific instrumentation and degradation products observed.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-40% B
-
25-30 min: 40-80% B
-
30-35 min: 80% B
-
35-40 min: 80-20% B
-
40-45 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at the λmax of this compound (determine experimentally, likely around 268 nm and 325 nm based on the parent compound linarin).
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Dilute the samples from the forced degradation study (Protocol 1) and unstressed controls to a final concentration within the linear range of the method using the initial mobile phase composition.
-
Filter the samples through a 0.45 µm syringe filter before injection.
3. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
Table 1: General Stability Profile of Acylated Flavonoids in Solution
This table provides a general overview based on literature for acylated flavonoids and should be used as a guideline. Specific stability will vary depending on the exact structure and experimental conditions.
| Condition | Parameter | General Stability Trend | Recommendation |
| pH | 2 - 4 | Generally Stable | Recommended for short-term storage of aqueous solutions. |
| 5 - 7 | Moderately Stable | Suitable for most in vitro experiments. Prepare fresh solutions. | |
| > 8 | Prone to Degradation | Avoid alkaline conditions. If necessary, use for very short durations. | |
| Temperature | 4°C | Stable for short periods (days) | Recommended for temporary storage of aqueous working solutions. |
| 25°C (Room Temp) | Degradation may occur over hours to days | Prepare solutions fresh daily for experiments at room temperature. | |
| 37°C | Accelerated Degradation | Minimize incubation times at this temperature. | |
| Light | UV / Sunlight | Can induce degradation | Protect solutions from direct light by using amber vials or covering with foil. |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Key factors influencing the stability of this compound in solution.
Technical Support Center: Linarin 4'''-acetate & Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linarin 4'''-acetate and encountering potential interference with cell viability assays.
Introduction
This compound, a flavonoid glycoside, is investigated for its potential therapeutic properties. However, like many phenolic compounds, it can interfere with common cell viability assays, leading to inaccurate results. This guide will help you identify and resolve these issues, ensuring the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why are my cell viability results inconsistent when using this compound with an MTT or similar tetrazolium-based assay?
A1: this compound, as a flavonoid, possesses inherent reducing properties. Tetrazolium-based assays, such as MTT, XTT, and WST-1, rely on the reduction of a tetrazolium salt into a colored formazan product by metabolically active cells. The antioxidant nature of flavonoids can lead to direct chemical reduction of the tetrazolium salt, independent of cellular metabolic activity. This results in a false positive signal, overestimating cell viability.[1][2][3][4][5]
Q2: I observed an increase in absorbance (indicating higher viability) at higher concentrations of this compound in my MTT assay. Is this expected?
A2: This is a classic sign of assay interference.[4] The increased absorbance is likely due to the direct reduction of the MTT reagent by this compound, not an increase in cell viability. At higher concentrations of the compound, this chemical reduction becomes more pronounced, leading to a dose-dependent increase in the false signal.
Q3: Are there alternative cell viability assays that are not affected by the reducing properties of this compound?
A3: Yes, several alternative assays are recommended when working with flavonoids:
-
Sulphorhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. It is a reliable method for determining cell number and is not affected by the reducing potential of flavonoids.[2][3]
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells. This method is generally not susceptible to interference from polyphenolic compounds.[6][7][8]
-
Trypan Blue Exclusion Assay: This is a direct method of assessing cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up. This method is considered a reliable alternative.[1]
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of cell number. However, some studies have shown that flavonoids might interfere with this assay by affecting staining intensity.[1]
Q4: What is the mechanism of action of Linarin that might affect cell viability?
A4: Linarin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It can upregulate pro-apoptotic proteins like Bax and activate caspases 3 and 7.[9] Additionally, it can downregulate the NF-κB signaling pathway and reduce the expression of matrix metalloproteinase-9 (MMP-9), which is involved in cell survival and metastasis.[9][10][11]
Troubleshooting Guide
This guide will help you troubleshoot common issues when assessing the effects of this compound on cell viability.
Problem 1: Unexpectedly High Cell Viability with Tetrazolium Assays (MTT, XTT, WST-1)
| Possible Cause | Troubleshooting Steps |
| Direct reduction of the tetrazolium salt by this compound. | 1. Perform a "cell-free" control: Incubate this compound with the assay reagent in the absence of cells. A color change indicates direct reduction.[1][2] 2. Switch to a non-tetrazolium-based assay: Utilize the SRB or an ATP-based assay for more reliable results.[2][3][7] |
| Incorrect data interpretation. | Re-evaluate your data, considering the potential for a false positive signal. The observed increase in absorbance with higher compound concentrations is a strong indicator of interference. |
Problem 2: Discrepancy Between Microscopic Observations and Assay Results
| Possible Cause | Troubleshooting Steps |
| Assay artifact masking true cytotoxicity. | 1. Visually inspect cells: Before adding the assay reagent, examine the cells under a microscope for morphological signs of cell death (e.g., rounding, detachment, membrane blebbing). 2. Use a direct cell counting method: Perform a trypan blue exclusion assay to get a direct count of viable and non-viable cells. |
| Sub-optimal assay conditions. | Ensure that the cell seeding density, incubation times, and reagent concentrations are optimized for your specific cell line and experimental setup. |
Quantitative Data Summary
The following table summarizes the potential outcomes when using different cell viability assays with a flavonoid compound like this compound.
| Assay Type | Principle | Expected Outcome with this compound | Reliability |
| MTT/XTT/WST-1 | Enzymatic reduction of tetrazolium salt | Falsely elevated cell viability | Low |
| SRB | Staining of total cellular protein | Accurate reflection of cell number | High |
| ATP-based (e.g., CellTiter-Glo®) | Quantification of intracellular ATP | Accurate measure of metabolically active cells | High |
| Trypan Blue Exclusion | Dye exclusion by intact cell membranes | Direct count of viable and non-viable cells | High |
| Crystal Violet | Staining of DNA in adherent cells | Potential for staining interference | Moderate |
Experimental Protocols
Sulphorhodamine B (SRB) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.[12][13][14][15]
ATP-based Assay (CellTiter-Glo®) Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the SRB assay.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate luminometer.[8][16][17]
Visualizations
Experimental Workflow: Troubleshooting Cell Viability Assays with Flavonoids
Caption: Troubleshooting workflow for cell viability assays with potential flavonoid interference.
Signaling Pathway: Linarin-Induced Apoptosis
Caption: Simplified signaling pathway of Linarin-induced apoptosis.
Logical Diagram: Decision Tree for Assay Selection
Caption: Decision tree for selecting an appropriate cell viability assay when working with flavonoids.
References
- 1. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [pl.promega.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Linarin inhibits radiation-induced cancer invasion by downregulating MMP-9 expression via the suppression of NF-κB activation in human non-small-cell lung cancer A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 13. scirp.org [scirp.org]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OUH - Protocols [ous-research.no]
- 17. SARS-CoV-2 cytopathic effect (host tox counterscreen) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Linarin 4'''-acetate In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of Linarin 4'''-acetate for in vivo studies. The following information is designed to address common challenges and provide a framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo study?
A1: Currently, there is a lack of direct published data on the in vivo dosage of this compound. However, studies on its parent compound, Linarin, can provide a valuable starting point for dose-range finding studies. For Linarin, oral dosages in rodents have been reported in the range of 12.5 mg/kg to 150 mg/kg, depending on the animal model and the intended biological effect. It is crucial to perform a dose-escalation study to determine the optimal and safe dose for your specific experimental model and research question.
Q2: How does the acetate group on this compound affect its properties compared to Linarin?
A2: The addition of an acetate group can alter the physicochemical properties of a compound, potentially affecting its solubility, membrane permeability, and metabolic stability. Acetylation can sometimes improve a compound's oral bioavailability. However, without specific data for this compound, these are theoretical considerations that need to be empirically tested.
Q3: What are the solubility characteristics of this compound and how should I prepare it for in vivo administration?
A3: this compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1]. For in vivo oral administration, it is common to prepare a suspension in a vehicle like carboxymethylcellulose (CMC) or a solution in a biocompatible solvent mixture. For intravenous administration, solubility in aqueous solutions is critical and may require formulation strategies like using co-solvents or cyclodextrins. It is recommended to warm the solution at 37°C and use an ultrasonic bath to aid dissolution[1][2].
Q4: What are the common routes of administration for flavonoids like this compound in animal studies?
A4: The most common routes of administration for flavonoids in preclinical studies are oral (gavage) and intraperitoneal injection. The choice of administration route depends on the study's objective. Oral administration is often preferred for studying the effects of a compound after gastrointestinal absorption, mimicking human consumption. Intraperitoneal or intravenous injections are used when direct systemic exposure is desired, bypassing first-pass metabolism.
Q5: Are there any known pharmacokinetic properties of Linarin that can inform my study with this compound?
A5: Yes, studies on Linarin show that it is rapidly absorbed after oral administration in rats, with the peak plasma concentration reached quickly[3]. However, like many flavonoids, Linarin has poor oral bioavailability[4][5]. Co-administration with bioenhancers like piperine has been shown to significantly increase its plasma concentration[4]. After intramuscular injection in rats, linarin was absorbed quickly, reaching its peak concentration in about 0.33 hours, and had an average elimination half-life of 1.27 hours[5]. These findings suggest that the bioavailability of this compound should be a key consideration in your study design.
Troubleshooting Guide
Issue: Low or no observable effect at the initial dose.
-
Possible Cause: The initial dose may be too low due to poor bioavailability or rapid metabolism. Flavonoids, in general, are known for low bioavailability[6].
-
Troubleshooting Steps:
-
Increase the Dose: Gradually escalate the dose in subsequent cohorts of animals.
-
Improve Formulation: Enhance the solubility and absorption of the compound. For Linarin, solid dispersions and liposomes have been shown to improve its solubility and bioavailability[7].
-
Consider a Different Route of Administration: If oral bioavailability is a major hurdle, consider intraperitoneal or intravenous administration to achieve higher systemic exposure.
-
Co-administer with a Bioenhancer: The use of absorption enhancers, such as piperine, has been shown to significantly increase the oral absorption of Linarin in rats[4].
-
Issue: Signs of toxicity in the animals.
-
Possible Cause: The administered dose is too high.
-
Troubleshooting Steps:
-
Reduce the Dose: Immediately lower the dosage in subsequent experiments.
-
Monitor for Adverse Effects: Carefully observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or organ damage (which may require histological analysis).
-
Conduct a formal toxicity study: A preliminary acute or sub-acute toxicity study can help establish the maximum tolerated dose (MTD).
-
Issue: High variability in experimental results.
-
Possible Cause: Inconsistent formulation or administration technique.
-
Troubleshooting Steps:
-
Ensure Homogeneous Formulation: If using a suspension, ensure it is well-mixed before each administration to provide a consistent dose.
-
Standardize Administration Technique: Ensure all researchers are using the same, precise technique for dosing the animals.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.
-
Data Presentation
The following table summarizes in vivo dosage information for the parent compound, Linarin , which can be used as a reference for designing studies with this compound.
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Linarin | Mouse | Not Specified | 12.5-50 mg/kg | Reduced pulmonary platelet count, edema, and infiltration in a model of acute lung injury.[8] | [8] |
| Linarin | Rat | Oral | 50 mg/kg | Pharmacokinetic profiling.[4] | [4] |
| Linarin | Rat | Oral | 90 mg/kg | Pharmacokinetic and liver tissue distribution study.[3] | [3] |
| Linarin Solid Dispersion | Rat | Oral | 50 mg/kg equivalent | Improved bioavailability compared to Linarin alone.[7] | [7] |
| Linarin Liposome | Rat | Oral | 50 mg/kg equivalent | Improved bioavailability compared to Linarin alone.[7] | [7] |
| Linarin | Ovariectomized Mice | Oral | 50-150 mg/kg | Improved bone loss.[9] | [9] |
Experimental Protocols
General Protocol for In Vivo Dose-Range Finding Study
-
Compound Preparation:
-
For oral administration, prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline. Ensure the compound is finely ground to improve suspension stability. Use a vortex mixer or sonicator to ensure a homogenous suspension before each administration.
-
For intraperitoneal or intravenous injection, dissolve this compound in a suitable biocompatible solvent (e.g., a mixture of DMSO, Cremophor EL, and saline). Ensure the final concentration of the organic solvent is within acceptable limits for the chosen route of administration.
-
-
Animal Acclimatization:
-
House the animals in a controlled environment for at least one week before the experiment to allow for acclimatization.
-
-
Dose Escalation:
-
Start with a low dose, for example, 10 mg/kg, based on the data available for Linarin.
-
Administer the compound to a small group of animals (e.g., n=3-5 per group).
-
Include a vehicle control group that receives the same volume of the vehicle without the compound.
-
Gradually increase the dose in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg).
-
-
Monitoring:
-
Observe the animals for any signs of toxicity or adverse effects at regular intervals after administration.
-
Monitor body weight daily.
-
At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis, as well as for safety assessment (e.g., histology of major organs).
-
-
Determination of Optimal Dose:
-
The optimal dose will be the one that produces the desired biological effect with minimal to no signs of toxicity.
-
Mandatory Visualization
Caption: Experimental workflow for determining the optimal in vivo dosage of this compound.
Caption: Potential signaling pathways modulated by Linarin, the parent compound of this compound.
References
- 1. This compound | CAS:79541-06-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. biocrick.com [biocrick.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Promises of Bioactive Linarin, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]
- 7. Preparation and pharmacokinetics in vivo of linarin solid dispersion and liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Minimizing off-target effects of Linarin 4'''-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Linarin 4'''-acetate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Linarin?
This compound is a derivative of Linarin, a naturally occurring flavonoid glycoside. The addition of an acetate group may alter its physicochemical properties, such as solubility and cell permeability, which could in turn affect its biological activity and off-target profile. At its core, its biological activities are expected to be similar to those of Linarin.
Q2: What are the known primary targets and mechanisms of action for Linarin?
Linarin has been reported to exert a variety of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities.[1][2] Its mechanisms of action involve the modulation of several key signaling pathways.[3]
Q3: Which signaling pathways are known to be modulated by Linarin?
Linarin has been shown to modulate the following signaling pathways:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Linarin can influence the phosphorylation of ERK (Extracellular signal-Regulated Kinase), a key component of the MAPK pathway involved in cell proliferation and differentiation.[4]
-
PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is crucial for cell survival and growth, and Linarin has been observed to decrease the phosphorylation of AKT.[4]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Linarin can suppress the activation of NF-κB by interfering with the formation of the Toll-like receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) complex.[2][4] This pathway is central to the inflammatory response.
-
Nrf2/Keap1 (Nuclear factor erythroid 2-related factor 2/Kelch-like ECH-associated protein 1) Pathway: Linarin can activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[5]
Q4: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not well-documented, they can be inferred from the broad signaling pathways modulated by the parent compound, Linarin. Off-target effects occur when a drug interacts with unintended targets, which can lead to unexpected cellular responses.[6][7] Modulation of pathways like MAPK and PI3K/AKT, which are involved in fundamental cellular processes, could lead to unintended consequences depending on the cell type and experimental context.
Q5: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is a critical aspect of drug development.[8] Strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of this compound to minimize engagement with lower-affinity off-targets.
-
Use of Controls: Include appropriate positive and negative controls in your experiments.
-
Orthogonal Approaches: Confirm your findings using alternative methods or tool compounds.
-
Target Engagement Assays: Verify that this compound is interacting with its intended target in your experimental system.
Troubleshooting Guides
Problem: I am observing unexpected changes in cell viability after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Off-target cytotoxicity | 1. Perform a dose-response curve: Determine the EC50 for the desired effect and the CC50 for cytotoxicity. 2. Cell cycle analysis: Use flow cytometry to assess if the compound is inducing cell cycle arrest or apoptosis at concentrations intended to be non-toxic.[9][10] 3. Apoptosis assays: Use assays like Annexin V/PI staining to quantify apoptotic and necrotic cell populations. |
| On-target effects in a different context | 1. Literature review: Investigate if the known targets of Linarin could plausibly lead to the observed phenotype in your specific cell line. 2. Knockdown/knockout studies: If the primary target is known, use siRNA or CRISPR to validate that the effect is dependent on the target. |
Problem: My experimental results are inconsistent across different batches of this compound.
| Possible Cause | Troubleshooting Steps |
| Compound Purity and Stability | 1. Verify compound identity and purity: Use techniques like HPLC-MS and NMR to confirm the identity and purity of your compound. 2. Assess stability: Evaluate the stability of this compound in your experimental media over the time course of your experiment. |
| Variability in Experimental Conditions | 1. Standardize protocols: Ensure consistent cell passage numbers, seeding densities, and treatment times. 2. Control for solvent effects: Use a vehicle control (e.g., DMSO) at the same concentration used for your compound treatment. |
Data Presentation
Table 1: Summary of Signaling Pathways Modulated by Linarin
| Signaling Pathway | Key Proteins Modulated | Reported Effect of Linarin | Potential Off-Target Implications |
| MAPK | ERK | Decreased phosphorylation[4] | Unintended effects on cell proliferation, differentiation, and survival. |
| PI3K/AKT | AKT | Decreased phosphorylation[4] | Alterations in cell survival, growth, and metabolism. |
| NF-κB | TLR4, NF-κB | Inhibition of activation[2][4] | Broad anti-inflammatory effects, but could also impact immune homeostasis. |
| Nrf2/Keap1 | Nrf2 | Activation[5] | Modulation of cellular redox state and detoxification pathways. |
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Off-Target Kinase Interactions
This protocol provides a general framework for identifying off-target kinase interactions using a commercially available kinase panel.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Follow the manufacturer's instructions for the kinase profiling service. This typically involves submitting your compound at a specified concentration.
-
Kinase Activity Measurement: The service provider will measure the effect of your compound on the activity of a large panel of kinases.
-
Data Analysis: Analyze the data to identify any kinases that are significantly inhibited by this compound. A common threshold for a significant off-target interaction is >50% inhibition at a 1 µM or 10 µM compound concentration.
-
Validation: Validate any significant off-target hits using in-house biochemical or cell-based assays.
Protocol 2: Whole-Genome Expression Profiling (RNA-Seq)
This protocol outlines the steps for identifying global changes in gene expression following treatment with this compound.
-
Cell Treatment: Treat your cells of interest with this compound at a relevant concentration and time point. Include a vehicle-treated control.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a standard RNA extraction kit.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing.
-
Data Analysis:
-
Perform quality control on the sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between the treated and control groups.
-
Perform pathway analysis (e.g., GO and KEGG analysis) on the DEGs to identify biological processes and signaling pathways that are perturbed by the compound.
-
-
Validation: Validate key changes in gene expression using an orthogonal method such as RT-qPCR.
Visualizations
Caption: Signaling pathways modulated by Linarin.
Caption: Workflow for investigating off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Promises of Bioactive Linarin, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Linarin attenuates hyperuricemic nephropathy by modulating Nrf2/Keap1 and TLR4/NF-κB signaling pathways: Linarin attenuates hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with linarin and linarin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Linarin 4'''-acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of Linarin 4'''-acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a flavonoid glycoside. Like many flavonoids, it exhibits promising pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. However, its therapeutic potential is often limited by poor oral bioavailability, primarily due to low aqueous solubility and extensive first-pass metabolism in the liver and intestines.[1][2] For its parent compound, linarin, the absolute bioavailability has been reported to be as low as 0.47%.[3]
Q2: What are the primary metabolic pathways for linarin, the parent compound of this compound?
A2: Linarin undergoes extensive metabolism. The major metabolic pathways include hydrolysis to its aglycone, acacetin, followed by demethylation, glucuronidation, sulfation, glycosylation, methylation, and ring cleavage by intestinal flora.[3][4][5][6] Understanding these pathways is crucial for developing strategies to inhibit its metabolic degradation and improve systemic exposure.
Q3: What are the most common formulation strategies to improve the bioavailability of poorly soluble flavonoids like this compound?
A3: Common strategies focus on enhancing solubility and/or protecting the compound from premature metabolism. These include:
-
Solid Dispersions: Dispersing the flavonoid in a hydrophilic polymer matrix can enhance its dissolution rate.[7][8][9]
-
Liposomal Formulations: Encapsulating the flavonoid within lipid vesicles can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal membrane.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[10][11]
-
Use of Bioenhancers: Co-administration with compounds like piperine can inhibit metabolic enzymes and efflux pumps, thereby increasing absorption.
Troubleshooting Guides
Formulation Troubleshooting
Issue: Poor drug loading or encapsulation efficiency in liposomes.
-
Possible Cause 1: Incompatible lipid composition.
-
Solution: The choice of phospholipids and cholesterol can significantly impact drug loading. For a lipophilic compound like this compound, a higher proportion of lipids with a similar lipophilicity might improve encapsulation. Experiment with different ratios of phosphatidylcholine to cholesterol.
-
-
Possible Cause 2: The drug precipitates during formulation.
-
Solution: Ensure that the organic solvent used to dissolve both the lipid and the drug is appropriate and that the drug remains solubilized throughout the process. The solvent evaporation rate during thin-film formation should be controlled to prevent rapid precipitation.
-
-
Possible Cause 3: pH of the hydration buffer.
-
Solution: The pH of the aqueous buffer used for hydration can influence the charge and solubility of the flavonoid. Evaluate a range of pH values for the hydration medium to optimize loading.
-
Issue: Physical instability of the solid dispersion (e.g., crystallization over time).
-
Possible Cause 1: Inappropriate polymer selection.
-
Solution: The polymer should be able to form a stable amorphous system with the drug. Polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) are commonly used. The molecular weight and concentration of the polymer are critical. A higher drug-to-polymer ratio can sometimes lead to instability.
-
-
Possible Cause 2: Presence of residual solvent.
-
Solution: Ensure complete removal of the organic solvent during the evaporation step. Residual solvent can act as a plasticizer and promote crystallization. Utilize a high vacuum and adequate drying time.
-
-
Possible Cause 3: High humidity during storage.
-
Solution: Solid dispersions can be hygroscopic. Store the formulation in a desiccator or at controlled low humidity to prevent moisture-induced crystallization.
-
Experimental & Analytical Troubleshooting
Issue: High variability in permeability results from in situ single-pass intestinal perfusion (SPIP) experiments.
-
Possible Cause 1: Inconsistent surgical procedure.
-
Solution: Ensure that the cannulation of the intestinal segment is performed consistently and with minimal disturbance to the blood supply. The length of the perfused segment should be accurately measured for each animal.[12]
-
-
Possible Cause 2: Fluctuation in perfusion flow rate.
-
Solution: Use a calibrated and reliable syringe pump to maintain a constant and precise flow rate throughout the experiment.
-
-
Possible Cause 3: Inaccurate correction for water flux.
-
Solution: A non-absorbable marker, such as phenol red, should be included in the perfusate to accurately correct for any water absorption or secretion in the intestinal lumen.[13] Ensure the analytical method for the marker is validated.
-
-
Possible Cause 4: Instability of the compound in the perfusate.
-
Solution: Before conducting the perfusion studies, confirm the stability of this compound in the perfusion buffer under the experimental conditions (37°C).[13]
-
Issue: Low or no detectable compound in the basolateral chamber of the Caco-2 permeability assay.
-
Possible Cause 1: Poor apical solubility.
-
Solution: Ensure that the concentration of this compound in the apical buffer does not exceed its aqueous solubility, which can be enhanced by using a small percentage of a co-solvent like DMSO. However, the co-solvent concentration should be kept low to avoid affecting cell monolayer integrity.
-
-
Possible Cause 2: High non-specific binding.
-
Solution: Highly lipophilic compounds can bind to the plastic of the assay plates. To mitigate this, bovine serum albumin (BSA) can be added to the basolateral chamber to act as a sink and reduce non-specific binding.[14]
-
-
Possible Cause 3: Active efflux.
-
Solution: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). To investigate this, perform the permeability assay in the presence of known efflux inhibitors (e.g., verapamil for P-gp). An increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor would suggest efflux is occurring.[15]
-
Quantitative Data Summary
| Parameter | Linarin | This compound | Reference |
| Molecular Formula | C28H32O14 | C30H34O15 | [16] |
| Molecular Weight | 592.5 g/mol | 634.6 g/mol | [16] |
| Aqueous Solubility | Poorly soluble | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Poorly soluble in water. | [5] |
| LogP (Predicted) | Not available | 0.1 | [16] |
| Absolute Bioavailability | 0.47% | Not available | [3] |
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30 or PEG 6000) in a suitable organic solvent (e.g., ethanol or a mixture of ethanol and water). The drug-to-carrier ratio should be optimized (e.g., 1:5, 1:10).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This will form a thin film on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Preparation of this compound Liposomes (Thin Film Hydration Method)
-
Lipid Dissolution: Dissolve this compound, a phospholipid (e.g., soy phosphatidylcholine or egg phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Place the flask under a high vacuum for at least 2 hours to ensure complete removal of the residual solvent.
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid.
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking to hydrate the lipid film, which will swell and detach from the flask wall to form multilamellar vesicles (MLVs).
-
Sizing (Optional): To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles - LUVs, or small unilamellar vesicles - SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
-
Animal Preparation: Anesthetize a fasted rat (e.g., with an intraperitoneal injection of urethane). Make a midline abdominal incision to expose the small intestine.
-
Cannulation: Select an intestinal segment (e.g., jejunum or ileum) of a specific length (e.g., 10 cm). Carefully insert and secure cannulas at both ends of the segment, taking care not to disturb the blood supply.
-
Equilibration: Perfuse the isolated segment with a blank buffer (e.g., Krebs-Ringer buffer) at a constant flow rate (e.g., 0.2 mL/min) for a period of time (e.g., 30 minutes) to allow the intestine to equilibrate and reach a steady state.
-
Perfusion with Test Solution: Switch the perfusion to a buffer containing this compound at a known concentration and a non-absorbable marker (e.g., phenol red).
-
Sample Collection: Collect the perfusate from the outlet cannula at specified time intervals (e.g., every 15 minutes for 90 minutes).
-
Analysis: Analyze the concentration of this compound and the non-absorbable marker in the collected samples and the initial perfusion solution using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Calculation of Permeability: Calculate the effective permeability coefficient (Peff) after correcting for water flux using the change in concentration of the non-absorbable marker.
Visualizations
Caption: Experimental workflow for improving and evaluating the bioavailability of this compound.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flavonoid glucosides are hydrolyzed and thus activated in the oral cavity in humans. | Semantic Scholar [semanticscholar.org]
- 4. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders [mdpi.com]
- 5. This compound | CAS:79541-06-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Regional Intestinal Drug Permeability and Effects of Permeation Enhancers in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
- 10. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat [sites.ualberta.ca]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. This compound | C30H34O15 | CID 21630042 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Linarin vs. Linarin 4'''-acetate: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activities of linarin and its acetylated derivative, linarin 4'''-acetate. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.
Quantitative Comparison of Anticancer Activity
The following table summarizes the available quantitative data on the anticancer effects of linarin and this compound. Direct comparison is challenged by the limited availability of IC50 values for this compound. However, studies consistently indicate that linarin exhibits a more potent anticancer effect than its acetylated counterpart.
| Compound | Cancer Cell Line | Assay | Key Findings | Reference |
| Linarin | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability (2D) | IC50: 120.8 µM | [1] |
| LNCaP (Prostate Cancer) | Cell Growth Inhibition | Up to 58% inhibition at 100 µM after 72h | [2] | |
| DU145 (Prostate Cancer) | Cell Growth Inhibition | 5-33% inhibition at 25-100 µM | [2] | |
| LNCaP and DU145 (Prostate Cancer) | Apoptosis Induction | Up to 5-fold increase in cell death | [3] | |
| This compound | LNCaP (Prostate Cancer) | Cell Growth Inhibition | Up to 55% inhibition at 100 µM after 72h (less effective than linarin) | [2] |
| DU145 (Prostate Cancer) | Cell Growth Inhibition | 8-18% inhibition at 25-100 µM (less effective than linarin) | [2] | |
| LNCaP and DU145 (Prostate Cancer) | Apoptosis Induction | Up to 4-fold increase in cell death (less effective than linarin) | [3] |
Note: The study on prostate cancer cells by Singh et al. (2005) did not calculate specific IC50 values but demonstrated that linarin consistently produced a greater inhibitory effect on cell growth and a higher induction of cell death compared to this compound at the same concentrations[2][3]. The acetylation of the rhamnose moiety in linarin appears to diminish its anticancer efficacy[3].
Experimental Protocols
Cell Viability and Growth Inhibition Assays
1. Cell Culture and Treatment:
-
Cell Lines: Human prostate cancer cell lines LNCaP and DU145, and human triple-negative breast cancer cell line MDA-MB-231 were used.
-
Culture Conditions: Cells were maintained in appropriate culture medium (e.g., RPMI-1640 for prostate cancer cells) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere of 5% CO2 at 37°C.
-
Compound Preparation: Linarin and this compound were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Treatment: Cells were seeded in multi-well plates and treated with various concentrations of linarin or this compound (e.g., 25-100 µM for prostate cancer studies) for specified time periods (e.g., 24, 48, and 72 hours).
2. Assessment of Cell Viability/Growth:
-
Method: Cell viability was assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using a hemocytometer and trypan blue exclusion.
-
Procedure (Cell Counting): At the end of the treatment period, both floating and attached cells were collected, washed with PBS, and resuspended. An aliquot of the cell suspension was mixed with trypan blue, and the number of viable (unstained) and non-viable (blue) cells was counted.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control group. For IC50 determination, dose-response curves were generated.
Apoptosis Assays
1. Annexin V-FITC and Propidium Iodide (PI) Staining:
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure: After treatment, cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added to the cell suspension, which was then incubated in the dark. The stained cells were analyzed by flow cytometry.
2. Western Blot Analysis for Apoptosis-Related Proteins:
-
Principle: This technique is used to detect and quantify the expression levels of key proteins involved in apoptosis.
-
Procedure:
-
Cell Lysate Preparation: Treated cells were lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane was incubated with primary antibodies against target proteins (e.g., Bax, Caspase-3/7, PARP) and then with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands were visualized using a chemiluminescent substrate.
-
Signaling Pathways
Linarin's Anticancer Signaling Pathway in Triple-Negative Breast Cancer
Linarin has been shown to exert its anticancer effects in MDA-MB-231 cells by modulating the NF-κB signaling pathway and inducing apoptosis.
Caption: Linarin inhibits NF-κB and MMP-9, and promotes Bax and Caspase 3/7, leading to reduced metastasis and increased apoptosis.
General Apoptosis Induction Workflow
Both linarin and this compound have been observed to induce apoptosis in cancer cells. The following diagram illustrates a general experimental workflow to confirm apoptosis.
Caption: Experimental workflow for the confirmation of apoptosis induced by linarin or this compound.
References
A Comparative Analysis of Linarin 4'''-acetate and Acacetin: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Linarin 4'''-acetate and its aglycone, acacetin. This analysis is based on available experimental data and aims to inform researchers on their potential therapeutic applications and underlying mechanisms of action.
Introduction
Linarin, a flavonoid glycoside, and its aglycone acacetin, are naturally occurring compounds found in various plants.[1] Both molecules have garnered significant interest in the scientific community for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound is an acetylated derivative of linarin. This guide will focus on a comparative study of this compound and acacetin, presenting quantitative data, detailed experimental protocols, and visualizations of their molecular pathways. For the purpose of this guide, in instances where specific data for this compound is unavailable, data for linarin acetate will be used as a proxy, given their structural similarity.
Quantitative Data Comparison
The following tables summarize the quantitative data on the biological activities of Linarin acetate and acacetin.
Table 1: Anticancer Activity - Cell Growth Inhibition (%) in Human Prostate Cancer Cells [2]
| Compound | Concentration (µM) | LNCaP Cells - 72h (% inhibition) | DU145 Cells - 72h (% inhibition) |
| Linarin Acetate | 25 | ~20% | ~8% |
| 50 | ~40% | ~12% | |
| 100 | ~55% | ~18% | |
| Acacetin | 25 | ~50% | ~45% |
| 50 | ~77% | ~68% | |
| 100 | ~80% | ~83% |
Table 2: Anticancer Activity - Apoptosis Induction in Human Prostate Cancer Cells [3]
| Compound | Concentration (µM) | LNCaP Cells - 48h (Fold increase in apoptosis) | DU145 Cells - 48h (Fold increase in apoptosis) |
| Linarin Acetate | 100 | ~4-fold | ~3-fold |
| Acacetin | 100 | ~6-fold | ~4-fold |
Table 3: Acetylcholinesterase (AChE) Inhibition [4]
| Compound | IC50 (µM) |
| Linarin | 3.801 ± 1.149 |
Table 4: Antioxidant Activity of Acacetin [5]
| Assay | IC50 (µg/mL) |
| DPPH radical scavenging | >100 |
| ABTS radical scavenging | 12.3 ± 0.8 |
| Superoxide radical scavenging | 45.1 ± 2.5 |
| Reducing power | 23.4 ± 1.1 |
Experimental Protocols
Anticancer Activity: Cell Viability Assay (MTT Assay)
This protocol is adapted from a study comparing the anticancer efficacy of linarin, linarin acetate, and acacetin on human prostate cancer cells.[2]
-
Cell Seeding: Seed human prostate cancer cells (LNCaP or DU145) in 96-well plates at a density of 5,000 cells/well in a final volume of 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations (25, 50, and 100 µM) of Linarin acetate or acacetin. A vehicle control (DMSO) should also be included.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
Western Blot Analysis for MAPK Pathway Activation
This protocol is a general procedure for assessing the phosphorylation status of MAPK pathway proteins, such as ERK, JNK, and p38.
-
Cell Lysis: Treat cells with this compound or acacetin for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol outlines the steps to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with this compound or acacetin, with or without a pro-inflammatory stimulus (e.g., LPS or TNF-α).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the NF-κB p65 subunit for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit in multiple cells to determine the extent of nuclear translocation.
Signaling Pathway Diagrams
Acacetin's Inhibition of the NF-κB Signaling Pathway
Acacetin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Caption: Acacetin inhibits the NF-κB pathway by blocking IKK activation.
Linarin's Modulation of the MAPK Signaling Pathway
Linarin has been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in various cellular processes including cell proliferation, differentiation, and apoptosis. Linarin's effect can be either inhibitory or activatory depending on the cellular context.
Caption: Linarin modulates the MAPK signaling cascade at multiple points.
Experimental Workflow for Comparative Analysis
The logical workflow for a comparative study of this compound and acacetin involves a series of in vitro experiments to assess their biological activities and elucidate their mechanisms of action.
Caption: Workflow for comparing this compound and acacetin.
Conclusion
The available data suggests that both this compound (as represented by linarin acetate) and acacetin possess significant biological activities, particularly in the realms of anticancer and anti-inflammatory effects. Acacetin generally demonstrates greater potency in inhibiting cancer cell growth and inducing apoptosis compared to linarin acetate.[2][3] This difference in activity is likely attributable to the structural variations between the glycoside and its aglycone.
The mechanistic studies indicate that both compounds modulate key signaling pathways such as NF-κB and MAPK, which are crucial in the pathogenesis of various diseases. The provided experimental protocols offer a foundation for researchers to further investigate and validate the therapeutic potential of these compounds. Future studies should focus on obtaining more specific quantitative data for this compound across a broader range of biological assays to provide a more complete comparative profile.
References
- 1. Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with linarin and linarin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Promises of Bioactive Linarin, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Linarin 4'''-acetate and its parent compounds, Linarin and Acacetin. The focus is on their anticancer, anti-inflammatory, and neuroprotective activities, supported by available experimental data. This document aims to serve as a resource for researchers in pharmacology and medicinal chemistry, offering insights into how structural modifications of the flavonoid scaffold influence biological activity.
Introduction to this compound and Related Flavonoids
This compound is a naturally occurring flavone glycoside, an acetylated derivative of Linarin. Linarin itself is the 7-O-rutinoside of Acacetin. Acacetin, the aglycone, is a flavone with methoxy and hydroxyl groups at positions 4' and 5, 7 respectively. The core structure of these compounds is the flavone backbone, and their differing biological activities are attributed to the substitutions at the 7-position of the A-ring.
Chemical Structures:
-
Acacetin: A simple flavone, considered the parent aglycone.
-
Linarin: Acacetin glycosylated with a rutinose sugar moiety (rhamnose linked to glucose) at the 7-hydroxyl group.
-
This compound: Linarin with an acetyl group attached to the 4'''-position of the rhamnose sugar.
Structure-Activity Relationship in Anticancer Activity
A direct comparative study on human prostate cancer cells (LNCaP and DU145) has elucidated the SAR of these three flavonoids in the context of anticancer activity. The study reveals that the aglycone, Acacetin, is the most potent of the three, with its efficacy being diminished by glycosylation and further reduced by acetylation of the sugar moiety.[1][2][3]
Comparative Efficacy in Prostate Cancer Cells
The following tables summarize the quantitative data on the inhibitory effects of Linarin (LN), this compound (LA), and Acacetin (AC) on cell growth and their ability to induce cell death.
Table 1: Inhibition of Cell Growth in Human Prostate Cancer Cells [3]
| Compound | Cell Line | Concentration (µM) | Inhibition of Cell Growth (%) |
| Linarin (LN) | LNCaP | 100 | Up to 58% |
| DU145 | 100 | 5-33% | |
| Linarin Acetate (LA) | LNCaP | 100 | Up to 55% |
| DU145 | 100 | 8-18% | |
| Acacetin (AC) | LNCaP | 100 | 50-80% |
| DU145 | 100 | 45-83% |
Table 2: Induction of Cell Death in Human Prostate Cancer Cells [3]
| Compound | Cell Line | Increase in Cell Death (Fold) |
| Linarin (LN) | LNCaP | Up to 5-fold |
| DU145 | Up to 4-fold | |
| Linarin Acetate (LA) | LNCaP | Up to 3.5-fold |
| DU145 | Up to 3-fold | |
| Acacetin (AC) | LNCaP | Up to 4-fold |
| DU145 | Up to 4-fold |
Experimental Protocols
-
Cell Culture: Human prostate carcinoma LNCaP and DU145 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells were plated at a density of 1x10⁵ cells per 60 mm dish. After 24 hours, the medium was replaced with fresh medium containing Linarin, this compound, or Acacetin at concentrations of 25, 50, and 100 µM, or DMSO as a vehicle control.
-
Cell Counting: At 24, 48, and 72 hours post-treatment, cells were harvested by trypsinization. The cell suspension was mixed with an equal volume of 0.4% trypan blue dye. The number of viable (unstained) and non-viable (blue-stained) cells was counted using a hemocytometer.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells. The fold increase in cell death was determined by comparing the percentage of dead cells in treated versus control groups.
-
Treatment: Cells were treated with the flavonoids as described for the cell growth assay.
-
Staining: After treatment, cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Anticancer SAR Summary
The data strongly suggests that the bulky sugar moiety at the 7-position of the flavone ring hinders the anticancer activity of Acacetin. The addition of an acetyl group to the sugar in this compound further diminishes this activity, although to a lesser extent than the initial glycosylation. This indicates that for this particular biological activity, a smaller, less sterically hindered molecule is preferred.
Structure-Activity Relationship in Anti-inflammatory Activity
General SAR Principles for Flavonoids
-
Hydroxylation: The number and position of hydroxyl groups on the flavonoid rings are critical for anti-inflammatory activity. Hydroxylation at the C-5 and C-4' positions often enhances activity, while hydroxylation at other positions can have variable effects.[7][8]
-
Glycosylation: Glycosylation can decrease the anti-inflammatory activity of the aglycone by masking key hydroxyl groups and increasing steric hindrance. However, it can also improve bioavailability.
-
Acetylation: Acetylation of sugar moieties can increase the lipophilicity of the flavonoid glycoside, which may enhance its ability to cross cell membranes and potentially increase its anti-inflammatory activity.[9]
Signaling Pathways in Anti-inflammatory Action
Linarin is known to exert its anti-inflammatory effects by modulating several key signaling pathways, primarily by inhibiting the production of pro-inflammatory mediators.
Caption: Linarin's anti-inflammatory signaling pathway.
Linarin has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the innate immune response to bacterial lipopolysaccharide (LPS).[1] By inhibiting TLR4, Linarin prevents the downstream activation of MyD88, which in turn suppresses the activation of MAPKs and the transcription factor NF-κB.[1] This leads to a reduction in the expression of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[1] Additionally, Linarin can activate the Nrf2 antioxidant response pathway, leading to the expression of antioxidant enzymes.[1]
It is plausible that this compound shares a similar mechanism of action. The increased lipophilicity from the acetate group might enhance its cellular uptake, potentially leading to a more potent anti-inflammatory effect compared to Linarin, though this requires experimental verification.
Structure-Activity Relationship in Neuroprotective Activity
Linarin has also been investigated for its neuroprotective properties.[10][11] The SAR for neuroprotection among flavonoids is complex and depends on the specific mechanism of neuronal damage.
General SAR Principles for Neuroprotection
-
Antioxidant Activity: The ability to scavenge reactive oxygen species (ROS) is a key neuroprotective mechanism. The presence of hydroxyl groups, particularly in the B-ring, is crucial for this activity.
-
Blood-Brain Barrier Permeability: To exert a direct effect on the central nervous system, flavonoids must cross the blood-brain barrier (BBB). Increased lipophilicity, which can be achieved through methoxylation or acetylation, generally improves BBB permeability.
-
Modulation of Signaling Pathways: Flavonoids can protect neurons by modulating various signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.[12]
Signaling Pathways in Neuroprotective Action
Linarin and its derivatives have been shown to exert neuroprotective effects through various mechanisms, including the activation of pro-survival pathways and the inhibition of inflammatory and apoptotic cascades.
Caption: Neuroprotective signaling of a Linarin derivative.
A derivative of Linarin has been shown to provide neuroprotection in a model of ischemic stroke by activating the KDELR-dependent CSPG4 signaling pathway, which promotes cell survival.[10] Linarin itself has been suggested to activate the pro-survival PI3K/Akt pathway.[13] Given that this compound has increased lipophilicity, it may exhibit enhanced BBB penetration and, consequently, more potent neuroprotective effects compared to Linarin. However, dedicated studies are required to confirm this hypothesis.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a general workflow for the comparative evaluation of the anti-inflammatory and neuroprotective activities of Linarin, this compound, and other related flavonoids.
Caption: Workflow for comparative flavonoid analysis.
Conclusion
The structure-activity relationship of this compound and its related flavonoids is highly dependent on the biological activity being assessed.
-
Anticancer Activity: The aglycone Acacetin is the most potent, and the addition of a sugar moiety (Linarin) and subsequent acetylation (this compound) progressively decreases activity. This suggests that a smaller, less sterically hindered molecule is more effective in this context.
-
Anti-inflammatory and Neuroprotective Activities: For these activities, the effect of acetylation is less clear without direct comparative data. However, based on general SAR principles, the increased lipophilicity of this compound could potentially enhance its cellular uptake and blood-brain barrier permeability, which may lead to improved efficacy compared to Linarin.
Further research is needed to provide direct quantitative comparisons of this compound with Linarin and other related flavonoids in anti-inflammatory and neuroprotective models. Such studies will be invaluable for the rational design of novel flavonoid-based therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 6. Artemisinin Attenuated Hydrogen Peroxide (H2O2)-Induced Oxidative Injury in SH-SY5Y and Hippocampal Neurons via the Activation of AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Linarin Derivative Protects against Ischemia-Induced Neuronal Injury in Mice by Promoting Cerebral Blood Flow Recovery via KDELR-Dependent CSPG4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the anticancer effects of Linarin 4'''-acetate in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of Linarin 4'''-acetate in different cancer cell lines. The data presented is based on available scientific literature and is intended to inform researchers and professionals in the field of oncology drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways and workflows to offer a thorough understanding of this compound's potential as an anticancer agent.
Comparative Anticancer Effects: this compound vs. Alternatives
This compound, a flavonoid compound, has been investigated for its potential to inhibit cancer cell growth. The most comprehensive data available comes from a study comparing its effects with its parent compound, Linarin, and a related flavonoid, Acacetin, in human prostate cancer cell lines, LNCaP and DU145.
Data Summary
The following tables summarize the quantitative data on the effects of this compound and its comparators on cell viability, apoptosis, and cell cycle progression.
Table 1: Effect on Cell Viability (MTT Assay)
| Compound | Cell Line | Concentration (µM) | Treatment Time (h) | % Growth Inhibition |
| This compound | LNCaP | 100 | 24 | ~40% |
| 100 | 48 | ~50% | ||
| 100 | 72 | ~55% | ||
| DU145 | 100 | 24 | ~15% | |
| 100 | 48 | ~18% | ||
| 100 | 72 | ~18% | ||
| Linarin | LNCaP | 100 | 24 | ~58% |
| 100 | 48 | ~45% | ||
| 100 | 72 | ~35% | ||
| DU145 | 100 | 24 | ~33% | |
| 100 | 48 | ~20% | ||
| 100 | 72 | ~10% | ||
| Acacetin | LNCaP | 100 | 24 | ~70% |
| 100 | 48 | ~75% | ||
| 100 | 72 | ~77% | ||
| DU145 | 100 | 24 | ~62% | |
| 100 | 48 | ~68% | ||
| 100 | 72 | ~83% |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Treatment Time (h) | Fold Increase in Apoptosis |
| This compound | LNCaP | 24-72 | Moderate |
| DU145 | 24-72 | Up to 4-fold | |
| Linarin | LNCaP | 24-72 | Up to 5-fold |
| DU145 | 24-72 | Up to 5-fold | |
| Acacetin | LNCaP | 24-72 | Up to 6-fold |
| DU145 | 24-72 | Up to 5-fold |
Table 3: Effect on Cell Cycle Distribution
| Compound | Cell Line | Effect |
| This compound | LNCaP | Moderate G1 arrest |
| DU145 | No significant effect | |
| Linarin | LNCaP | Moderate G1 arrest |
| DU145 | No significant effect | |
| Acacetin | LNCaP | Strong G1 and/or G2-M arrest |
| DU145 | Strong G1 and/or G2-M arrest |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., p21, CDK2, CDK4, CDK6, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Disclaimer: This guide is for informational purposes only and is not a substitute for professional scientific advice. The data presented is based on a limited number of studies, and further research is required to fully validate the anticancer effects of this compound across a broader range of cancer types.
A Head-to-Head Comparison of Linarin 4'''-acetate and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological activities of Linarin 4'''-acetate with other structurally related natural flavonoids, including Linarin, Acacetin, and Apigenin. The comparison focuses on their anticancer, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory properties, supported by available experimental data.
Executive Summary
This compound, a flavonoid glycoside, and its related compounds have garnered significant interest for their therapeutic potential. This guide synthesizes the current scientific literature to offer a comparative analysis of their efficacy. While direct head-to-head studies for all activities are limited, this document compiles available quantitative data and mechanistic insights to inform future research and drug development efforts. A notable study directly comparing the anticancer effects of Linarin, Linarin acetate (presumed to be this compound), and Acacetin reveals important structure-activity relationships.[1][2] For anti-inflammatory and acetylcholinesterase inhibitory activities, this guide draws comparisons from multiple studies to provide a broader perspective.
Comparative Data
Anticancer Activity
A study directly comparing Linarin, Linarin acetate, and Acacetin against human prostate cancer cell lines (LNCaP and DU145) provides valuable insights into their structure-activity relationships. Acacetin consistently demonstrated the most potent anticancer effects.[1][2]
Table 1: Comparison of Anticancer Activity of Linarin, Linarin Acetate, and Acacetin on Prostate Cancer Cells [1][2]
| Compound | Cell Line | Concentration (µM) | Treatment Time (h) | % Growth Inhibition |
| Linarin | LNCaP | 100 | 24 | ~58% |
| 100 | 72 | Moderate | ||
| DU145 | 100 | 72 | ~33% | |
| Linarin Acetate | LNCaP | 100 | 24 | Moderate |
| 100 | 72 | ~55% | ||
| DU145 | 100 | 72 | ~18% | |
| Acacetin | LNCaP | 100 | 72 | ~80% |
| DU145 | 100 | 72 | ~83% |
Note: "Linarin acetate" in the cited study is presumed to be this compound.
The study also reported that Acacetin was a more potent inducer of apoptosis compared to Linarin and Linarin acetate.[1] The presence of the sugar moiety in Linarin and its acetylation in Linarin acetate appears to diminish the anticancer potency compared to the aglycone, Acacetin.[1]
Acetylcholinesterase (AChE) Inhibition
Table 2: Comparison of Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | IC50 (µM) | Source Organism/Enzyme | Reference |
| Linarin | 3.801 ± 1.149 | Mouse Brain | [3][4] |
| Apigenin | 40.7 | Not Specified | [5][6] |
| Quercetin | 4.59 ± 0.27 | Not Specified | [7] |
| Huperzine A | ~0.082 | Rat Cortex | [8] |
Linarin's AChE inhibitory effect is considered potent for a natural flavonoid.[3][4] Molecular docking studies suggest that the 4'-methoxyl group and the 7-O-sugar moiety of linarin are crucial for its binding to the active site of AChE.[3][4]
Anti-inflammatory Activity
Direct comparative IC50 values for the anti-inflammatory activity of this compound are not available in the reviewed literature. However, studies on Linarin and Acacetin demonstrate their ability to inhibit key inflammatory mediators.
Table 3: Qualitative Comparison of Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| Linarin | LPS-stimulated RAW264.7 macrophages | Decreased production of nitric oxide (NO) and pro-inflammatory cytokines (IL-1β, IL-6). | [9][10] |
| Acacetin | LPS-stimulated RAW264.7 macrophages | Inhibited NO production and iNOS expression. | [11] |
| Apigenin | LPS-stimulated human lung epithelial cells | Inhibited expression of iNOS, COX-2, and pro-inflammatory cytokines (IL-1β, IL-2, IL-6, IL-8, TNF-α). | [12] |
Both Linarin and Acacetin exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[13]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Protocol Outline:
-
Prepare a 96-well microtiter plate.
-
Add the enzyme solution (AChE from a specified source, e.g., electric eel or brain homogenate) to each well.
-
Add the test compound (this compound or other comparators) at various concentrations. A positive control (e.g., Huperzine A) and a blank should be included.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (acetylthiocholine) and the chromogen (DTNB).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Principle: LPS stimulates RAW 264.7 macrophage cells to produce NO via the induction of inducible nitric oxide synthase (iNOS). The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
Protocol Outline:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS) and a positive control (LPS alone).
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition and the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Seed cells (e.g., LNCaP or DU145) in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathway
Linarin and Acacetin have been shown to inhibit inflammatory responses primarily by targeting the NF-κB and MAPK signaling pathways.
Caption: Linarin and Acacetin inhibit inflammatory pathways.
Acetylcholinesterase Inhibition Workflow
The Ellman's method provides a straightforward workflow for determining AChE inhibitory activity.
Caption: Workflow for AChE inhibition assay.
Conclusion and Future Directions
This comparative guide highlights the therapeutic potential of this compound and related flavonoids. Acacetin emerges as a particularly potent anticancer agent, while Linarin shows significant acetylcholinesterase inhibitory activity. Both Linarin and Acacetin are effective inhibitors of inflammatory pathways.
A significant knowledge gap exists regarding the specific quantitative bioactivities of this compound. Future research should focus on direct, head-to-head comparative studies of this compound against Linarin, Acacetin, and other relevant natural compounds to precisely determine its efficacy and structure-activity relationships for various therapeutic targets. Such studies are crucial for advancing the development of these promising natural compounds into clinically effective therapeutic agents.
References
- 1. Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with linarin and linarin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Three to Tango: Inhibitory Effect of Quercetin and Apigenin on Acetylcholinesterase, Amyloid-β Aggregation and Acetylcholinesterase-Amyloid Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ScholarWorks@Gachon: Linarin down-regulates phagocytosis, pro-inflammatory cytokine production, and activation marker expression in RAW264.7 macrophages [scholarworks.bwise.kr]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of Analytical Methods for Linarin 4'''-acetate
For Researchers, Scientists, and Drug Development Professionals
The integrity of bioanalytical data is paramount in drug development. When analytical methods are transferred between laboratories, or when different methods are used within a study, a cross-validation process is essential to ensure the consistency and reliability of the results. This guide provides a framework for the cross-validation of analytical methods for Linarin 4'''-acetate, a flavone glycoside with potential therapeutic applications.
Comparative Analysis of Analytical Methods
Cross-validation involves a direct comparison of the performance of two or more analytical methods. The goal is to demonstrate that the data generated by each method are comparable. Below is a table summarizing key validation parameters for two hypothetical analytical methods for Linarin, which can be considered analogous to methods for this compound.
| Validation Parameter | Method A: HPLC-UV | Method B: LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Range | 10 - 1000 ng/mL | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (%RSD) | < 15% | < 10% |
| Recovery | 85 - 95% | 90 - 105% |
| Matrix Effect | Not Assessed | Within ±15% |
Experimental Protocols for Cross-Validation
A robust cross-validation protocol is critical for a meaningful comparison of analytical methods. This protocol should be established before the analysis of study samples.[1]
Objective: To assess the comparability of results obtained from two different analytical methods (Method A and Method B) for the quantification of this compound in a given biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Certified reference standard of this compound.
-
Quality control (QC) samples at low, medium, and high concentrations, prepared independently.
-
Incurred study samples (if available).
Methodology:
-
Preparation of Validation Samples:
-
Prepare calibration standards by spiking the blank biological matrix with known concentrations of the this compound reference standard.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, high) spanning the calibration range of both methods.
-
-
Analysis of Samples:
-
Analyze the same set of QC samples and, if available, incurred study samples using both Method A and Method B.[1]
-
It is recommended to perform the analysis in triplicate for each sample.
-
-
Data Evaluation and Acceptance Criteria:
-
The primary assessment is the evaluation of bias between the methods.
-
For chromatographic assays, the mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration.[1] The precision, expressed as the coefficient of variation (%CV), should be within 15.0%.[1]
-
Statistical analysis, such as Bland-Altman plots or Deming regression, can be employed to assess the agreement between the two methods.
-
The International Council for Harmonisation (ICH) M10 guideline recommends a statistical assessment of data to measure bias but does not stipulate specific acceptance criteria, leaving this to be defined in the validation plan.[2]
-
Workflow for Analytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
References
A Comparative Guide to the Biological Activity of Linarin 4'''-acetate
For researchers and professionals in drug development, understanding the nuanced effects of specific chemical modifications to a parent compound is critical. This guide provides a comparative analysis of Linarin 4'''-acetate, a derivative of the naturally occurring flavonoid Linarin. Due to the limited published data specifically on this compound, this guide focuses on a key study comparing its anticancer properties against its parent compound, Linarin, and the related flavonoid, Acacetin. Additionally, we will explore the well-documented anti-inflammatory effects of Linarin to provide a broader context for the potential activities of its acetylated form and compare it with other known anti-inflammatory flavonoids.
Anticancer Activity: A Direct Comparison
A pivotal study investigated the efficacy of this compound (termed LA in the study), Linarin (LN), and Acacetin (AC) against human prostate cancer cell lines, LNCaP and DU145. The findings highlight significant differences in their biological activity, suggesting that the structural variations between these compounds dramatically influence their anticancer potential.[1][2]
Data Presentation: Anticancer Effects
The following tables summarize the quantitative data on cell growth inhibition and induction of cell death.
Table 1: Inhibition of Prostate Cancer Cell Growth (% Inhibition) [1]
| Compound | Concentration (µM) | LNCaP Cells (72h) | DU145 Cells (72h) |
| This compound | 25 | ~20% | ~15% |
| 50 | ~35% | ~30% | |
| 100 | ~55% | ~45% | |
| Linarin | 25 | ~25% | ~20% |
| 50 | ~40% | ~35% | |
| 100 | ~58% | ~50% | |
| Acacetin | 25 | ~50% | ~40% |
| 50 | ~77% | ~60% | |
| 100 | ~80% | ~70% |
Table 2: Induction of Cell Death (Fold Increase) [1]
| Compound | Concentration (µM) | LNCaP Cells (72h) | DU145 Cells (72h) |
| This compound | 100 | ~3-fold | ~3-fold |
| Linarin | 100 | ~4-fold | ~4-fold |
| Acacetin | 100 | ~4-fold | ~4-fold |
Experimental Protocols
-
Cell Culture and Treatment: LNCaP and DU145 human prostate cancer cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum. For experiments, cells were plated and allowed to adhere for 24 hours before being treated with this compound, Linarin, or Acacetin at concentrations of 25, 50, and 100 µM for 24, 48, and 72 hours.[1]
-
Cell Viability Assay: Cell viability was determined using the Trypan Blue exclusion method. After treatment, cells were harvested, stained with Trypan Blue, and the percentage of viable (unstained) versus non-viable (blue) cells was determined by counting under a microscope.[1][3][4]
-
Cell Growth Assay: Total cell numbers were counted at the indicated time points using a hemocytometer to assess the inhibitory effect of the compounds on cell proliferation.[1]
Mandatory Visualization
Caption: Experimental workflow for comparing the anticancer effects of Linarin derivatives.
Anti-inflammatory Activity: An Insight from Linarin
Linarin has been reported to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7] The mechanism of action often involves the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4) pathways.[5][8][9][10]
Data Presentation: Anti-inflammatory Effects of Flavonoids
The following table provides a qualitative comparison of the anti-inflammatory activity of Linarin and other flavonoids that are known to inhibit TNF-α production.
Table 3: Comparison of Anti-inflammatory Activity of Flavonoids
| Compound | Primary Anti-inflammatory Mechanism | Key Cytokines Inhibited |
| Linarin | Inhibition of NF-κB and TLR4 signaling | TNF-α, IL-6, IL-1β |
| Kaempferol | Inhibition of NF-κB signaling | TNF-α, IL-8 |
| Quercetin | Modulation of NF-κB pathway | TNF-α |
| Fisetin | Inhibition of NF-κB signaling | TNF-α |
| Chrysin | Inhibition of NF-κB signaling | TNF-α |
Experimental Protocols
-
Cell Culture and Stimulation: RAW264.7 macrophage cells are cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test flavonoid (e.g., Linarin) prior to LPS stimulation.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Signaling Pathway Analysis: Western blotting can be used to analyze the expression and phosphorylation of key proteins in the NF-κB pathway (e.g., IκBα, p65) to determine the mechanism of action.
Mandatory Visualization
Caption: Linarin's inhibition of the NF-κB signaling pathway.
Conclusion
The available evidence indicates that the acetylation of Linarin to form this compound reduces its efficacy in inhibiting prostate cancer cell growth compared to both Linarin and Acacetin. Acacetin, lacking the sugar moiety, demonstrates the most potent anticancer effects among the three compounds in this context.
While direct experimental data on the anti-inflammatory properties of this compound is needed, the known activity of Linarin suggests a potential role in modulating inflammatory responses. Further research is warranted to elucidate the specific signaling pathways affected by this compound and to quantitatively compare its anti-inflammatory potency with Linarin and other flavonoids. This guide serves as a foundational resource for researchers aiming to replicate and expand upon these initial findings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Acacetin inhibits cell growth and cell cycle progression, and induces apoptosis in human prostate cancer cells: structure-activity relationship with linarin and linarin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]
- 4. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linarin down-regulates phagocytosis, pro-inflammatory cytokine production, and activation marker expression in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linarin Protects Against CCl4-Induced Acute Liver Injury via Activating Autophagy and Inhibiting the Inflammatory Response: Involving the TLR4/MAPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting TLR4 signaling by linarin for preventing inflammatory response in osteoarthritis | Aging [aging-us.com]
- 10. Inhibiting TLR4 signaling by linarin for preventing inflammatory response in osteoarthritis | Aging [aging-us.com]
A Comparative Meta-Analysis of Linarin 4'''-acetate and Related Flavonoids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of Linarin 4'''-acetate and its parent compound, Linarin, alongside the related flavonoid, Acacetin. The focus is on their respective anticancer properties, with supporting experimental data and detailed methodologies to aid in research and development.
Comparative Analysis of Anticancer Activity
A key study investigated the anticancer efficacy of Linarin (LN), Linarin Acetate (LA), and Acacetin (AC) on human prostate cancer cell lines, LNCaP (androgen-dependent) and DU145 (androgen-independent). The results highlight significant differences in their potency, providing valuable structure-activity relationship insights.
Cell Growth Inhibition
The inhibitory effects of LN, LA, and AC on the proliferation of LNCaP and DU145 cells were evaluated at concentrations of 25, 50, and 100 µM over 24, 48, and 72 hours. Acacetin demonstrated the most potent and dose-dependent inhibition of cell growth in both cell lines. In contrast, Linarin and Linarin Acetate showed moderate to low inhibitory effects, with Linarin Acetate being the least effective.
Table 1: Percentage of Cell Growth Inhibition in LNCaP Cells
| Compound | Concentration (µM) | 24h | 48h | 72h |
| Linarin (LN) | 25 | ~15% | ~25% | ~35% |
| 50 | ~20% | ~35% | ~50% | |
| 100 | ~25% | ~45% | ~58% | |
| Linarin Acetate (LA) | 25 | ~10% | ~20% | ~30% |
| 50 | ~15% | ~25% | ~40% | |
| 100 | ~20% | ~35% | ~55% | |
| Acacetin (AC) | 25 | ~30% | ~45% | ~63% |
| 50 | ~45% | ~60% | ~77% | |
| 100 | ~50% | ~70% | ~80% |
Table 2: Percentage of Cell Growth Inhibition in DU145 Cells
| Compound | Concentration (µM) | 24h | 48h | 72h |
| Linarin (LN) | 25 | ~5% | ~10% | ~15% |
| 50 | ~10% | ~15% | ~25% | |
| 100 | ~15% | ~25% | ~33% | |
| Linarin Acetate (LA) | 25 | ~8% | ~10% | ~12% |
| 50 | ~10% | ~12% | ~15% | |
| 100 | ~12% | ~15% | ~18% | |
| Acacetin (AC) | 25 | ~25% | ~40% | ~62% |
| 50 | ~29% | ~50% | ~68% | |
| 100 | ~45% | ~65% | ~83% |
Induction of Cell Death
The study also quantified the induction of cell death by these compounds. All three flavonoids induced apoptosis in both cell lines. Linarin was the most potent inducer of cell death, followed by Acacetin and then Linarin Acetate. This suggests that while Acacetin is more effective at inhibiting proliferation, Linarin is a stronger inducer of apoptosis.
Table 3: Fold Increase in Cell Death in LNCaP Cells
| Compound | Concentration (µM) | 24h | 48h |
| Linarin (LN) | 50 | ~2.5-fold | ~4-fold |
| 100 | ~3.5-fold | ~5-fold | |
| Linarin Acetate (LA) | 50 | ~2-fold | ~3-fold |
| 100 | ~2.5-fold | ~3.5-fold | |
| Acacetin (AC) | 50 | ~2-fold | ~3.5-fold |
| 100 | ~3-fold | ~4-fold |
Table 4: Fold Increase in Cell Death in DU145 Cells
| Compound | Concentration (µM) | 24h | 48h |
| Linarin (LN) | 50 | ~2-fold | ~3-fold |
| 100 | ~3-fold | ~4-fold | |
| Linarin Acetate (LA) | 50 | ~1.5-fold | ~2.5-fold |
| 100 | ~2-fold | ~3-fold | |
| Acacetin (AC) | 50 | ~2.5-fold | ~3.5-fold |
| 100 | ~3.5-fold | ~4-fold |
Experimental Protocols
Cell Growth and Viability Assay (Trypan Blue Exclusion Method)
This protocol is used to determine the number of viable cells in a suspension, which is essential for assessing the cytostatic effects of a compound.
-
Cell Preparation:
-
Plate cells (e.g., LNCaP or DU145) in 60 mm dishes at a density of 1 x 10^5 cells per dish.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with the desired concentrations of Linarin, Linarin Acetate, or Acacetin dissolved in a vehicle (e.g., DMSO), or with the vehicle alone as a control.
-
-
Cell Harvesting and Staining:
-
After the desired incubation period (24, 48, or 72 hours), detach the cells using trypsin-EDTA.
-
Centrifuge the cell suspension at 100 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of phosphate-buffered saline (PBS) or serum-free medium.[1]
-
Mix one part of 0.4% trypan blue solution with one part of the cell suspension.[1]
-
Allow the mixture to incubate for approximately 3 minutes at room temperature.[1]
-
-
Cell Counting:
-
Apply a drop of the trypan blue/cell mixture to a hemacytometer.
-
Under a light microscope, count the unstained (viable) and stained blue (nonviable) cells separately.
-
Calculate the percentage of viable cells using the formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100.[2]
-
The percentage of growth inhibition is calculated relative to the vehicle-treated control cells.
-
Apoptosis Assay (Hoechst 33342 and Propidium Iodide Double Staining)
This method allows for the differentiation between viable, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity.
-
Cell Preparation and Treatment:
-
Culture cells on coverslips in a petri dish.
-
Treat cells with the desired compounds for the specified time to induce apoptosis.
-
-
Staining Procedure:
-
Wash the cells with cold PBS.
-
Add 10 µL of Hoechst 33342 solution to the cell suspension and mix.[3]
-
Incubate for 10-15 minutes at 37°C.
-
Centrifuge the cells at 1,000 rpm for 5 minutes at 4°C and discard the supernatant.[3]
-
Resuspend the cells in 1 mL of 1X PBS.[3]
-
Add 5 µL of Propidium Iodide (PI) solution and mix.[3]
-
Incubate for 5-15 minutes in the dark.
-
-
Analysis:
-
Analyze the stained cells immediately using a fluorescence microscope or flow cytometer.
-
Fluorescence Microscopy: Viable cells will show a normal, non-condensed nucleus with blue fluorescence. Early apoptotic cells will exhibit bright blue fluorescence due to chromatin condensation. Late apoptotic and necrotic cells will show red fluorescence (from PI staining) in addition to the blue fluorescence.
-
Flow Cytometry: Use UV/488 nm dual excitation and measure the fluorescence emission at approximately 460 nm for Hoechst 33342 and 617 nm for PI.[3] This allows for the quantification of different cell populations.
-
Signaling Pathways and Mechanisms of Action
Linarin and its derivatives exert their anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Proposed Anticancer Signaling Pathway of Linarin and its Derivatives
Based on existing literature, Linarin has been shown to influence both the PI3K/Akt and NF-κB signaling pathways.[4][5] Linarin can activate the PI3K/Akt pathway, which is known to have a complex role in cancer, sometimes promoting survival but also being a target for therapy.[4] Conversely, Linarin has been shown to inhibit the NF-κB signaling pathway, a key promoter of inflammation and cell survival in cancer.[5] The induction of apoptosis by Linarin involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.
Caption: Proposed signaling pathway of Linarin.
Experimental Workflow for Comparative Analysis
The following workflow outlines the key steps in comparing the anticancer activities of Linarin, Linarin Acetate, and Acacetin.
Caption: Workflow for anticancer compound comparison.
Conclusion
The available data indicates that Acacetin is a more potent inhibitor of prostate cancer cell proliferation compared to Linarin and Linarin Acetate. However, Linarin appears to be a stronger inducer of apoptosis. The acetylation of Linarin to form this compound generally reduces its anticancer activity in the studied prostate cancer cell lines. These findings underscore the importance of the specific substitutions on the flavonoid backbone for biological activity and provide a foundation for the rational design of more potent anticancer agents. Further research is warranted to fully elucidate the complex mechanisms of action of these compounds and their potential therapeutic applications.
References
- 1. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Neuroprotective effects of linarin through activation of the PI3K/Akt pathway in amyloid-β-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linarin attenuates hyperuricemic nephropathy by modulating Nrf2/Keap1 and TLR4/NF-κB signaling pathways: Linarin attenuates hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Linarin 4'''-acetate: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Linarin 4'''-acetate is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Hazard Summary and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is essential to be aware of the potential hazards and to don the appropriate Personal Protective Equipment (PPE).
| Hazard | Description | Recommended PPE |
| Combustibility | May be a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[1][3] | Flame-retardant lab coat |
| Skin Irritation | May cause skin irritation and potentially an allergic skin reaction.[1][2] | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritation | Can cause serious eye irritation.[1][2] | Safety goggles or a face shield |
| Aquatic Harm | May be harmful to aquatic life. Avoid release to the environment.[1] | Not applicable for PPE |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Segregation of Waste:
-
Properly segregate waste containing this compound from other laboratory waste streams.
-
Use a dedicated, clearly labeled, and chemically resistant waste container. The container should be kept tightly closed.[2]
-
-
Handling Spills:
-
In the event of a spill, ensure the area is well-ventilated.[1]
-
Remove all sources of ignition.[1]
-
Contain the spill using an absorbent, non-combustible material such as sand, silica gel, or a universal absorbent.[1]
-
Do not use combustible materials like sawdust to absorb the spill.
-
Carefully collect the absorbed material and place it in the designated waste container.
-
-
Container Management:
-
Ensure the waste container is in good condition and compatible with this compound.
-
Do not overfill the container. Leave adequate headspace to allow for vapor expansion.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[3]
-
-
Final Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Do not discharge this compound down the drain or into the environment.[1]
-
Ensure all contaminated materials, including empty containers, gloves, and absorbent materials, are disposed of as hazardous waste. Empty containers may retain product residue and can be hazardous.[2]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Linarin 4'''-acetate
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Linarin 4'''-acetate. The following procedural guidance is based on best practices for handling flavonoid glycosides and related chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to handle this compound with care, assuming it may present hazards similar to related substances, which include potential for skin and eye irritation, and possible allergic skin reactions.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene are preferred. Ensure gloves are regularly inspected for tears or degradation.[1] |
| Eyes | Safety goggles or a face shield | Tightly fitting safety goggles (EN 166) or a full-face shield should be used to protect against splashes.[2] |
| Respiratory | Filtering half mask or respirator | At a minimum, a certified particle filtering half mask should be used. In cases of potential aerosol generation, a half mask with appropriate filters or a full-face respirator is recommended.[2][3] |
| Body | Protective clothing | A long-sleeved lab coat or a disposable gown is mandatory. For larger quantities or increased risk of splashing, chemical-resistant overalls are recommended.[1][2] |
| Feet | Closed-toe shoes | Leather or chemical-resistant boots should be worn to protect against spills.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize risk and ensure the integrity of your experiments.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
For higher solubility, the product may be warmed to 37°C in a sealed tube.[4]
2. Handling and Use:
-
Wear all recommended PPE before handling the compound.
-
Avoid creating dust or aerosols. If the compound is a solid, handle it with care to prevent it from becoming airborne.
-
If the compound is in a solution, avoid splashing.
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling, even if gloves were worn.[5][6]
3. Storage:
-
Store the product in a sealed, cool, and dry condition.[4]
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Keep away from heat and sources of ignition.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
For large spills, dike the area to prevent spreading.
-
Collect the absorbed material and place it in a sealed container for disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Although a specific SDS is not available, this compound should be treated as a hazardous chemical waste.
-
Containerization: All waste materials, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed, and compatible waste container.
-
Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Always consult your institution's safety officer for specific guidance and requirements.
References
- 1. Which personal protective equipment do you need to [royalbrinkman.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. biocrick.com [biocrick.com]
- 5. download.basf.com [download.basf.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
